molecular formula C7H14O2 B14729784 1,3-Dioxonane CAS No. 6573-13-3

1,3-Dioxonane

Cat. No.: B14729784
CAS No.: 6573-13-3
M. Wt: 130.18 g/mol
InChI Key: BQLZNUMAQHULJO-UHFFFAOYSA-N
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Description

1,3-Dioxonane is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

6573-13-3

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1,3-dioxonane

InChI

InChI=1S/C7H14O2/c1-2-4-6-9-7-8-5-3-1/h1-7H2

InChI Key

BQLZNUMAQHULJO-UHFFFAOYSA-N

Canonical SMILES

C1CCCOCOCC1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dioxonane and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxonane scaffold, a nine-membered oxygen-containing heterocycle, represents a unique structural motif with emerging potential in medicinal chemistry and materials science. However, the synthesis of these medium-sized rings presents significant challenges due to unfavorable thermodynamics and kinetics of cyclization. This technical guide provides a comprehensive overview of the synthetic strategies for accessing 1,3-dioxonanes and their derivatives. It delves into both classical and modern methodologies, offering insights into the mechanistic underpinnings and practical considerations for each approach. The guide is designed to be a valuable resource for researchers navigating the complexities of medium-ring ether synthesis, with a particular focus on applications in drug discovery and development.

Introduction: The Challenge and Allure of 1,3-Dioxonanes

Heterocyclic compounds are cornerstones of medicinal chemistry, with over 85% of biologically active small molecules containing at least one heterocyclic ring.[1] Among these, oxygen-containing heterocycles play a pivotal role in modulating the physicochemical properties of drug candidates, including solubility, lipophilicity, and hydrogen bonding capacity.[1][2] While five- and six-membered rings like 1,3-dioxolanes and 1,3-dioxanes are prevalent in numerous pharmaceuticals, the larger, nine-membered this compound ring system is less explored.[3]

The synthesis of medium-sized rings (8-11 atoms) is a well-known challenge in organic chemistry. The increased ring strain, arising from bond angle distortion and transannular interactions, coupled with unfavorable entropic factors during cyclization, often leads to low yields and the formation of polymeric side products. Despite these synthetic hurdles, the unique conformational flexibility and three-dimensional architecture of 1,3-dioxonanes make them attractive scaffolds for probing biological targets and developing novel therapeutics.

This guide will explore the key synthetic methodologies that have been successfully employed or hold promise for the construction of the this compound core and its derivatives.

Synthetic Strategies for the this compound Ring System

The synthesis of 1,3-dioxonanes requires specialized strategies to overcome the inherent difficulties of medium-ring formation. While direct condensation methods common for smaller cyclic acetals are generally less effective, several intramolecular and fragmentation approaches have proven successful.

Intramolecular Cyclization Methods

Intramolecular reactions are a powerful tool for the formation of cyclic structures, as they can surmount the unfavorable intermolecular entropy of activation.

A notable and efficient method for the synthesis of cyclic acetals, including 1,3-dioxonanes, involves the isomerization of allyloxy alcohols. This reaction is catalyzed by transition metal complexes, with ruthenium catalysts being particularly effective.[4] The process involves the isomerization of an allyloxy alcohol to an enol ether, which is then trapped in situ by the free hydroxyl group to form the cyclic acetal.[4] This method is advantageous as it can be performed under neutral conditions and often proceeds in high yields for the formation of five- to nine-membered rings.[4]

Conceptual Workflow: Isomerization of an Allyloxy Alcohol

G cluster_0 Starting Material cluster_1 Catalysis cluster_2 Intermediate cluster_3 Cyclization cluster_4 Product A Allyloxy Alcohol B RuCl2(PPh3)2 Catalyst A->B Reaction with D Enol Ether A->D Isomerization C Heat (e.g., 120 °C) E Intramolecular Attack D->E In situ trapping F This compound E->F Ring Closure

Caption: Ruthenium-catalyzed synthesis of this compound.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Isomerization

A solution of the appropriate allyloxy alcohol (1.0 eq) and a catalytic amount of dichlorobis(triphenylphosphine)ruthenium(II) (0.1–0.5 eq) is heated neat at 120 °C for 2–4 hours under an inert atmosphere.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and purified directly by column chromatography on silica gel to afford the desired this compound.

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, can be adapted for intramolecular cyclization to form cyclic ethers.[5][6] For the synthesis of a this compound, this would involve a substrate containing both a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate ester) separated by an appropriate carbon chain. While this method is highly effective for the formation of five- and six-membered rings, its application to larger rings like 1,3-dioxonanes is less common due to the challenges of bringing the reactive ends of a long, flexible chain into proximity for cyclization.[6] High-dilution conditions are typically required to favor the intramolecular pathway over intermolecular polymerization.

Fragmentation Reactions

Fragmentation reactions of bicyclic or polycyclic precursors offer a powerful alternative for the construction of medium-sized rings. These methods can overcome the entropic barriers of direct cyclization by releasing the strain of a pre-formed ring system.

A clever approach to the synthesis of 1,3-dioxonanes involves the photoinduced fragmentation of a tricyclic acetal precursor. In this method, a readily available 1,4-diol is first acetalized with a carbonyl compound to form a tricyclic acetal. Subsequent irradiation in the presence of a photosensitizer induces fragmentation of the tricyclic system to yield the desired 5,8-dimethylene-1,3-dioxonane.[4] The stability of the resulting this compound can influence the reaction yield.[4]

Experimental Protocol: General Procedure for Photoinduced Fragmentation

A solution of the tricyclic acetal and a photosensitizer (e.g., terephthalonitrile) in a suitable solvent such as acetonitrile is irradiated with a high-pressure mercury lamp at room temperature.[4] The reaction progress is monitored by TLC or GC. After the starting material is consumed, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the 5,8-dimethylene-1,3-dioxonane.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated rings, including medium-sized macrocycles.[3] This reaction, catalyzed by well-defined ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene precursor.[3] The formation of a volatile byproduct, ethylene, drives the reaction to completion.[3] While highly effective for many ring sizes, the success of RCM for the synthesis of nine-membered rings can be substrate-dependent and may require careful selection of the catalyst and reaction conditions to achieve good yields.[4]

Synthesis of this compound Derivatives and their Applications

The derivatization of the this compound scaffold is crucial for its application in drug discovery, allowing for the fine-tuning of its pharmacological properties.

General Acetalization and Transacetalization Reactions

While direct acetalization of 1,6-diols with aldehydes or ketones can be challenging for the formation of nine-membered rings, this method remains a fundamental approach for the synthesis of the more common 1,3-dioxolane and 1,3-dioxane derivatives. These reactions are typically catalyzed by a Brønsted or Lewis acid, and often require the removal of water to drive the equilibrium towards the product.[7]

Experimental Protocol: General Procedure for the Synthesis of 1,3-Dioxolane Derivatives [8]

A mixture of an aldehyde (1.0 mmol), trimethyl orthoformate (1.0 mmol), and a catalytic amount of Montmorillonite K10 (300 mg) in dry toluene (20 mL) is stirred in a round-bottom flask equipped with a Dean-Stark apparatus for one hour. The diol (2.0 mmol) is then added, and the mixture is refluxed with continuous removal of the methanol formed. The reaction is monitored by TLC. After cooling, the catalyst is filtered off, and the filtrate is washed with saturated sodium bicarbonate solution and water. The organic layer is dried over magnesium sulfate, and the solvent is evaporated. The crude product is purified by flash chromatography on silica gel.

Applications in Medicinal Chemistry

While specific examples of this compound derivatives in clinical use are scarce, the broader class of oxygen-containing heterocycles is of immense importance in medicinal chemistry.[2] The 1,3-dioxolane and 1,3-dioxane moieties are found in a number of approved drugs and biologically active compounds, where they serve as crucial pharmacophores or as protecting groups during synthesis.[9][10] For instance, derivatives of 1,3-dioxolane have shown a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[8][10] The unique conformational properties of the nine-membered this compound ring could offer novel opportunities for designing ligands with high affinity and selectivity for various biological targets.

Spectroscopic Characterization

The structural elucidation of 1,3-dioxonanes and their derivatives relies on standard spectroscopic techniques.

Spectroscopic TechniqueKey Features for 1,3-Dioxanes and 1,3-Dioxolanes
¹H NMR The protons on the acetal carbon (C2) typically appear as a singlet or a multiplet in the range of δ 4.5-6.0 ppm. The chemical shifts and coupling patterns of the ring protons provide valuable information about the ring conformation and the stereochemistry of substituents.[11][12][13]
¹³C NMR The acetal carbon (C2) gives a characteristic signal in the downfield region, typically between δ 90-110 ppm. The chemical shifts of the other ring carbons provide further structural information.[12][14]
Infrared (IR) Strong C-O stretching vibrations are observed in the region of 1200-1000 cm⁻¹. The absence of a strong C=O stretching band confirms the formation of the acetal.
Mass Spectrometry (MS) The molecular ion peak is often observed, and characteristic fragmentation patterns involving cleavage of the acetal ring can aid in structure confirmation.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives remains a challenging yet rewarding area of organic chemistry. While classical methods often fall short in constructing these medium-sized rings, modern synthetic strategies such as ruthenium-catalyzed isomerization, photoinduced fragmentation, and ring-closing metathesis have opened new avenues for accessing this unique heterocyclic scaffold. The continued development of efficient and selective synthetic methods will be crucial for unlocking the full potential of 1,3-dioxonanes in medicinal chemistry and materials science. As our understanding of the structure-activity relationships of these conformationally flexible molecules grows, so too will their application in the design of novel therapeutics and functional materials. This guide serves as a foundational resource for researchers poised to explore the exciting chemistry and applications of the this compound ring system.

References

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The Unexplored Therapeutic Potential of 1,3-Dioxonanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Promising, Yet Understudied, Class of Heterocyclic Compounds for Drug Discovery and Development

Authored by a Senior Application Scientist

Introduction: Beyond Dioxolanes and Dioxanes - The Case for 1,3-Dioxonanes

Within the vast landscape of heterocyclic chemistry, cyclic acetals and ketals have emerged as privileged scaffolds in medicinal chemistry. The five-membered 1,3-dioxolanes and six-membered 1,3-dioxanes are well-established pharmacophores, integral to a wide array of therapeutic agents with demonstrated biological activities, including antimicrobial, antifungal, antitumor, and central nervous system (CNS) effects.[1][2][3][4][5][6] However, the seven-membered homolog, the 1,3-dioxonane ring system, remains a largely uncharted territory. This guide posits that the unique conformational flexibility and stereochemical complexity of the this compound scaffold present a compelling, yet underexplored, opportunity for the discovery of novel bioactive molecules.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the known biological activities of the closely related 1,3-dioxolanes and 1,3-dioxanes to establish a foundational understanding. Building upon this, we will extrapolate potential therapeutic applications for this compound compounds and detail the necessary synthetic and experimental protocols to investigate these hypotheses. The objective is to equip researchers with the knowledge and methodologies to systematically explore the biological activity of this promising class of compounds.

I. Extrapolating Biological Potential: Lessons from 5- and 6-Membered Ring Analogs

While direct studies on the biological activities of 1,3-dioxonanes are scarce, the extensive research on their smaller ring counterparts provides a logical starting point for investigation. The diverse pharmacological effects of 1,3-dioxolanes and 1,3-dioxanes are largely attributed to their ability to act as bioisosteres for other functional groups, their role in constraining the conformation of appended pharmacophores, and their direct interaction with biological targets.

A. Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of substituted 1,3-dioxolanes.[1][5] For instance, certain derivatives have shown excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as the yeast Candida albicans.[1][5] The mechanism of action is often linked to the overall lipophilicity of the molecule and the nature of the substituents on the heterocyclic ring, which can influence cell membrane permeability and interaction with intracellular targets.[7] Triazole-containing 1,3-dioxolanes are known to be effective fungicides, with some used in agricultural applications.[8]

Hypothesis for 1,3-Dioxonanes: The larger, more flexible this compound ring could allow for the positioning of substituents in novel three-dimensional arrangements, potentially leading to interactions with different microbial targets or overcoming existing resistance mechanisms. The increased lipophilicity that may accompany a larger ring system could also enhance membrane disruption capabilities.

B. Antitumor and Cytotoxic Activity

The 1,3-dioxolane and 1,3-dioxane moieties are found in several compounds with significant antitumor properties.[2][6][9] Some derivatives have been shown to overcome multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[2] The mechanism often involves the inhibition of efflux pumps like P-glycoprotein. Additionally, certain 1,3-benzodioxole derivatives have demonstrated potent growth inhibitory activity against a range of human tumor cell lines.[6]

Hypothesis for 1,3-Dioxonanes: The conformational adaptability of the this compound ring could be leveraged to design molecules that bind with high affinity and specificity to the active sites of enzymes or receptors implicated in cancer cell proliferation and survival. This could lead to the development of novel cytotoxic agents or modulators of drug resistance.

C. Central Nervous System (CNS) Activity

Substituted 1,3-dioxanes have been extensively studied for their activity on CNS targets, particularly sigma-1 (σ1) and NMDA receptors.[3] Depending on their stereochemistry and substitution patterns, these compounds can act as potent and selective ligands, with potential applications in the treatment of neuropathic pain and neurodegenerative diseases.[3] Similarly, 1,3-dioxolane-based compounds have been developed as agonists for the 5-HT1A receptor, a key target for CNS disorders.[4]

Hypothesis for 1,3-Dioxonanes: The unique spatial arrangement of functional groups afforded by the this compound scaffold could lead to novel interactions with CNS receptors. The increased conformational freedom might allow for an "induced fit" to receptor binding pockets that are inaccessible to the more rigid 5- and 6-membered ring systems.

II. Synthetic Strategies for 1,3-Dioxonanes

The synthesis of 1,3-dioxonanes, while less common than that of their smaller counterparts, follows the fundamental principles of acetal and ketal formation. The primary route involves the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with a 1,4-diol.

General Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Product carbonyl Carbonyl Compound (Aldehyde or Ketone) condensation Condensation Reaction carbonyl->condensation diol 1,4-Diol diol->condensation catalyst Acid Catalyst (e.g., p-TSA, Mont. K10) catalyst->condensation solvent Anhydrous Solvent (e.g., Toluene, Dichloromethane) solvent->condensation dean_stark Water Removal (Dean-Stark Trap) dean_stark->condensation workup Aqueous Workup condensation->workup Reaction Completion chromatography Column Chromatography workup->chromatography dioxonane This compound Derivative chromatography->dioxonane Isolation

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Model 2-Phenyl-1,3-dioxonane

This protocol describes the synthesis of a simple this compound from benzaldehyde and 1,4-butanediol.

Materials:

  • Benzaldehyde

  • 1,4-Butanediol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add toluene (100 mL), benzaldehyde (1.0 eq), and 1,4-butanediol (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of p-TSA (0.05 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and stir vigorously. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and a Dean-Stark trap is crucial to drive the equilibrium of the reaction towards the product by removing the water byproduct.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

  • Purification: Column chromatography is necessary to remove unreacted starting materials and any side products, ensuring the purity of the final compound for biological testing.

III. Framework for Biological Evaluation

A systematic evaluation of the biological activity of novel this compound compounds is essential. The following protocols, adapted from established methods for related heterocyclic compounds, provide a robust framework for initial screening.

A. Antimicrobial and Antifungal Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

B. In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test this compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. CNS Receptor Binding Assay

Protocol: Radioligand Binding Assay

This technique is used to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., σ1 or 5-HT1A receptors)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ1)

  • Test this compound compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) to determine the affinity of the compound for the receptor.

IV. Structure-Activity Relationship (SAR) and Future Directions

The exploration of this compound compounds is in its infancy. A systematic approach to understanding their structure-activity relationships is paramount.

Logical Progression for SAR Studies:

G start Initial Hit Compound (Identified from Screening) r1_mod Modification of Substituents at C2 Position start->r1_mod ring_mod Modification of Substituents on the Dioxonane Ring start->ring_mod stereo_mod Synthesis and Evaluation of Stereoisomers start->stereo_mod bio_eval Biological Evaluation (MIC, IC50, Ki) r1_mod->bio_eval ring_mod->bio_eval stereo_mod->bio_eval sar_analysis SAR Analysis and Lead Optimization bio_eval->sar_analysis sar_analysis->r1_mod Iterative Design new_lead Optimized Lead Compound sar_analysis->new_lead

Caption: Iterative process for SAR studies of this compound derivatives.

Future research should focus on:

  • Building a diverse library of this compound derivatives: Varying the substituents at the C2 position and on the dioxonane ring itself will be crucial for establishing robust SAR.

  • Stereoselective synthesis: The conformational flexibility of the seven-membered ring will likely result in multiple stereoisomers. The synthesis and biological evaluation of individual stereoisomers will be essential, as biological activity is often stereospecific.

  • Computational modeling: Molecular docking and dynamic simulations can provide insights into the binding modes of this compound derivatives with their biological targets, guiding the design of more potent and selective compounds.

  • Elucidation of mechanisms of action: Once promising lead compounds are identified, further studies will be required to determine their precise mechanisms of action at the molecular level.

V. Conclusion

The this compound scaffold represents a significant, yet largely untapped, resource for the discovery of novel therapeutic agents. While the current body of literature is sparse, the well-documented biological activities of the related 1,3-dioxolanes and 1,3-dioxanes provide a strong rationale for the investigation of these larger-ring systems. The unique conformational properties of the seven-membered ring offer the potential for novel molecular interactions and the development of compounds with improved efficacy, selectivity, and resistance-breaking profiles. By employing the synthetic and biological evaluation strategies outlined in this guide, researchers can begin to systematically explore the therapeutic potential of this compound compounds, paving the way for the next generation of heterocyclic drugs.

References

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  • Panek, D., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11681. [Link]

  • Khan, I., et al. (2022). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Journal of Molecular Structure, 1264, 133293. [Link]

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  • Schepmann, D., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 15(11), 1300. [Link]

  • Gokcen, T., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6818. [Link]

  • Nile Chemicals. (2023). Making 1,3-Dioxolane. YouTube. [Link]

  • Chero, G., et al. (2018). Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. Future Medicinal Chemistry, 10(17), 2041-2057. [Link]

  • Gokcen, T., Yilmaz, I., & Arslan, M. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. Molecules, 16(8), 6806-6818. [Link]

  • Di Braccio, M., et al. (2000). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 55(5), 347-353. [Link]

  • de Oliveira, R. B., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 517-525. [Link]

  • Urban, M., & Libich, J. (1970). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6. Experientia, 26(9), 974-975. [Link]

  • Almi, Z., et al. (2015). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. Quantum Matter, 4(1), 1-6. [Link]

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The Chemistry of 1,3-Dioxonane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Common Cyclic Acetals

In the vast landscape of heterocyclic chemistry, cyclic acetals serve as indispensable tools for synthesis and protection strategies. While the five-membered 1,3-dioxolanes and six-membered 1,3-dioxanes are well-documented and ubiquitously employed, their larger ring counterparts remain less explored territories. This guide delves into the chemistry of the nine-membered 1,3-dioxonane ring system, a fascinating yet challenging macrocycle.

This document provides an in-depth exploration of the synthesis, inferred properties, and potential applications of 1,3-dioxonanes. Recognizing the limited specific literature on this particular ring system, this guide will also draw logical parallels from its smaller, well-characterized analogues, offering researchers a comprehensive starting point for their investigations. The synthesis of medium-sized rings like this compound is often complicated by unfavorable enthalpic and entropic factors, making their construction a non-trivial synthetic challenge.[1]

Core Synthesis Strategies for this compound

The construction of the nine-membered this compound ring requires specialized synthetic approaches that can overcome the inherent challenges of medium-ring formation. Standard acetalization reactions that are effective for smaller rings may not be directly applicable. The following methods have been reported for the synthesis of larger-ring O/O acetals, including this compound.[1]

The Mixed Acetal Protocol

A common and effective method for the formation of cyclic acetals is the reaction of a diol with a carbonyl compound or its equivalent, typically under acidic catalysis.[2] For the synthesis of this compound, a "mixed acetal" protocol can be employed, starting from 1,6-hexanediol and a formaldehyde equivalent in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). The reaction is driven to completion by the removal of a small alcohol (like ethanol) and water.[1]

Caption: Mixed Acetal Protocol for this compound Synthesis.[1]

Experimental Protocol: Mixed Acetal Synthesis of this compound

  • To a solution of 1,6-hexanediol in a suitable solvent such as benzene or toluene, add a source of formaldehyde (e.g., paraformaldehyde or a formaldehyde-ethanol solution).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water and ethanol as they form, driving the equilibrium towards the product.

  • Monitor the reaction by an appropriate technique (e.g., TLC or GC-MS) until the starting diol is consumed.

  • Upon completion, cool the reaction mixture and quench the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Isomerization of Allyloxy Alcohols

An elegant approach to forming cyclic acetals of varying ring sizes, including this compound, involves the isomerization of a corresponding allyloxy alcohol. This reaction is typically catalyzed by a ruthenium complex, such as dichlorobis(triphenylphosphine)ruthenium(II). The catalyst facilitates the isomerization of the allyl ether to an enol ether, which is then trapped intramolecularly by the pendant hydroxyl group to form the cyclic acetal in high yield.[1]

reactant Allyloxyhexanol catalyst RuCl2(PPh3)2 (cat.) 120 °C, neat reactant->catalyst intermediate [Enol Ether Intermediate] catalyst->intermediate product This compound intermediate->product

Caption: Synthesis of this compound via Isomerization.[1]

Experimental Protocol: Isomerization of Allyloxy Alcohol

  • In a reaction vessel under an inert atmosphere, place the precursor allyloxy alcohol.

  • Add a catalytic amount (0.1–0.5 mol%) of dichlorobis(triphenylphosphine)ruthenium(II).

  • Heat the neat mixture to 120 °C for 2-4 hours.

  • Monitor the progress of the reaction by GC-MS or ¹H NMR to observe the disappearance of the starting material and the formation of the product.

  • Upon completion, the product can be purified directly by vacuum distillation.

Synthesis by Bond Disconnection (Fragmentation)

Photochemical fragmentation of a polycyclic precursor can also yield a this compound derivative. This method involves the synthesis of a tricyclic acetal, which upon photoinduced fragmentation in the presence of a photosensitizer, cleaves specific bonds to form the nine-membered ring. The starting tricyclic acetals are prepared by the direct acetalization of a 1,4-diol with a carbonyl compound.[1]

reactant Tricyclic Acetal Precursor conditions hν, Photosensitizer MeCN, rt reactant->conditions product 5,8-Dimethylene-1,3-dioxonane conditions->product

Caption: Fragmentation Approach to this compound Derivatives.[1]

Physicochemical and Spectroscopic Properties (Inferred)

Property1,3-Dioxolane (5-membered)1,3-Dioxane (6-membered)This compound (9-membered)
Molecular Formula C₃H₆O₂C₄H₈O₂C₇H₁₄O₂
Molecular Weight 74.08 g/mol 88.11 g/mol 130.19 g/mol
Boiling Point 75 °C106 °CExpected to be higher
Density 1.06 g/cm³1.03 g/cm³Expected to be ~1.0 g/cm³
Solubility Miscible with waterSoluble in waterLikely to have lower water solubility

Spectroscopic Signatures (Predicted):

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the methylene protons due to the conformational flexibility of the nine-membered ring. The protons on the carbon between the two oxygens (C2) would likely appear as a singlet or a triplet, shifted downfield compared to the other methylene groups.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the different methylene carbons in the ring, with the acetal carbon (C2) appearing at the lowest field.

  • IR Spectroscopy: The infrared spectrum should exhibit strong C-O stretching vibrations characteristic of ethers and acetals, typically in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the methylene groups would be observed around 2850-3000 cm⁻¹.

Reactivity and Stability: Parallels with Smaller Cyclic Acetals

The reactivity of this compound can be largely extrapolated from the behavior of 1,3-dioxolanes and 1,3-dioxanes.

  • Stability: Cyclic acetals are generally stable under neutral, basic, and reductive conditions.[1] This makes them excellent protecting groups for carbonyls and diols.

  • Acid Lability: The key feature of the acetal functionality is its lability towards acidic conditions. This compound is expected to be readily hydrolyzed back to 1,6-hexanediol and formaldehyde in the presence of aqueous acid.[1] This property is fundamental to its use as a protecting group.

Potential Applications

While specific applications for this compound are not widely reported, its chemical nature suggests potential uses in several areas:

  • Protecting Group Chemistry: As a larger cyclic acetal, this compound could be used to protect 1,6-diols or to form acetals with specific carbonyl compounds where the larger ring size might confer unique stereochemical or reactivity properties.

  • Polymer Chemistry: Cyclic acetals can undergo cationic ring-opening polymerization (CROP) to form polyacetals.[3] this compound could potentially be polymerized to yield a poly(this compound), a polymer with a repeating nine-membered ring unit in its backbone, which may have interesting material properties.

  • Macrocycle Synthesis: this compound can serve as a precursor for the synthesis of other nine-membered macrocycles through modification of the acetal or the hydrocarbon backbone.

Conformational Analysis: The Challenge of a Nine-Membered Ring

The conformational analysis of medium-sized rings (8-14 atoms) is significantly more complex than that of smaller rings like cyclohexane. Nine-membered rings are known to be highly flexible and can exist in multiple low-energy conformations.[4][5][6] The conformational landscape of this compound would be influenced by a balance of factors including transannular strain, torsional strain, and the preference of the O-C-O segment. Detailed computational studies would be necessary to accurately predict the lowest energy conformers and the barriers between them.[6]

Conclusion

The chemistry of this compound represents an intriguing area for further research. While specific data is limited, the synthetic strategies for its formation are established, drawing from the broader knowledge of large-ring acetal synthesis. Its properties and reactivity can be reasonably inferred from its smaller, well-studied counterparts. For researchers in drug development, polymer science, and synthetic methodology, the exploration of this compound and its derivatives offers opportunities to develop novel structures with unique properties and applications.

References

  • Synthesis of 1,3-dioxanes. (n.d.). ResearchGate. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Method for preparing 1,3-dioxolane. (n.d.). Google Patents.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). PMC. Available at: [Link]

  • Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). (n.d.). PMC. Available at: [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Available at: [Link]

  • The conformation of nine-membered rings. (1990). Acta Crystallographica Section B. Available at: [Link]

  • Isomerization of allyl alcohols. (1999). Google Patents.
  • Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived from d-Glucal. (2023). ACS Macro Letters. Available at: [Link]

  • The conformation of nine-membered rings. (n.d.). ResearchGate. Available at: [Link]

  • Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. (n.d.). NIH. Available at: [Link]

  • Method of 1,3-dioxolane synthesis. (n.d.). Google Patents.
  • Ring-Opening Polymerization of Cyclic Acetals. (n.d.). Semantic Scholar. Available at: [Link]

  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. (n.d.). NIH. Available at: [Link]

  • Conformational Analysis of Medium Rings. (2003). Macmillan Group Meeting. Available at: [Link]

  • Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ring-Opening Polymerization of Cyclic Acetals. (n.d.). ResearchGate. Available at: [Link]

  • 9-Membered Carbocycles: Strategies and Tactics for their Synthesis. (n.d.). PMC. Available at: [Link]

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (n.d.). MDPI. Available at: [Link]

  • CONFORMATIONS OF SIX-MEMBERED RINGS. (n.d.). eGyanKosh. Available at: [Link]

  • Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. (2023). Macromolecules. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1,3-Dioxonane from 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,3-dioxonane (a 9-membered cyclic acetal) from 1,5-pentanediol presents a classic challenge in organic synthesis: the "medium-ring effect." Direct cyclization is kinetically and thermodynamically disfavored due to significant transannular strain (Prelog strain) and entropic barriers, often resulting in linear oligomers rather than the desired cycle.

This Application Note details a Two-Stage Protocol that bypasses these barriers. Instead of attempting a low-yield direct cyclization, this method utilizes the linear polyformal as a stored intermediate. By subjecting the polymer to acid-catalyzed thermal depolymerization under vacuum, the volatile this compound is removed from the equilibrium, driving the reaction to completion (Le Chatelier’s principle).

Mechanistic Insight & Thermodynamics

The Medium-Ring Challenge

In the reaction between 1,5-pentanediol and formaldehyde, two pathways compete:

  • Intermolecular Reaction: Leads to linear poly(pentamethylene formal). This is enthalpically favored (less strain) and kinetically favored at standard concentrations (

    
     M).
    
  • Intramolecular Cyclization: Leads to this compound. This is entropically disfavored for 9-membered rings due to the loss of degrees of freedom and unfavorable gauche interactions in the ring (Prelog strain).

The Solution: Thermodynamic Trapping

To access the 9-membered ring efficiently, we exploit the reversibility of acetal formation. By heating the linear polymer with an acid catalyst under reduced pressure, the system equilibrates. Since this compound is more volatile than the polymer chain, it can be distilled out of the reaction mixture. This continuous removal shifts the equilibrium from the polymer toward the cyclic monomer.

Pathway Visualization

The following diagram illustrates the equilibrium dynamics and the "escape route" utilized in this protocol.

ReactionPathway Reactants 1,5-Pentanediol + Paraformaldehyde Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal Acid Cat. Polymer Linear Polyformal (Thermodynamic Sink) Hemiacetal->Polymer High Conc. (Kinetic Major) Cycle This compound (9-Membered Ring) Hemiacetal->Cycle High Dilution (Kinetic Minor) Polymer->Cycle Acidolysis/Heat (Equilibration) Distillate Isolated Product (Trapped via Vacuum) Cycle->Distillate Vacuum Distillation (Driving Force)

Caption: Kinetic vs. Thermodynamic control in acetal synthesis. The protocol utilizes the Polymer


 Cycle equilibrium to isolate the product.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
1,5-Pentanediol >98%, AnhydrousSubstrate
Paraformaldehyde Reagent Grade (Powder)Formaldehyde Source
p-Toluenesulfonic Acid (p-TsOH) MonohydrateAcid Catalyst
Toluene ACS Reagent, DriedSolvent (Stage 1)
Apparatus A Dean-Stark TrapWater Removal (Stage 1)
Apparatus B Short-path Distillation HeadDepolymerization (Stage 2)
Vacuum Pump < 10 mmHg capacityVolatile removal
Stage 1: Formation of Linear Polyformal

Objective: To convert the diol into a linear oligomer and remove stoichiometric water.

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Loading: Add 1,5-pentanediol (52.0 g, 0.5 mol), paraformaldehyde (16.5 g, 0.55 mol, 1.1 eq), and p-TsOH (0.5 g) to the flask.

  • Solvent: Add Toluene (150 mL). Note: Benzene was historically used but Toluene is the safer, effective alternative.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 9 mL theoretical). The solution may become viscous.

  • Concentration: Remove the toluene via rotary evaporation. The residue will be a waxy, white-to-colorless solid or viscous oil (the linear polyformal).

Stage 2: Depolymerization & Isolation

Objective: Unzip the polymer into the cyclic monomer.

  • Catalyst Refresh: Add fresh p-TsOH (0.5 g) to the waxy residue in the flask.

  • Vacuum Setup: Connect the flask to a short-path distillation apparatus. Ensure the receiving flask is cooled in an ice/salt bath.

  • Heating: Apply a vacuum of 10–20 mmHg . Slowly heat the oil bath to 150–180°C .

  • Distillation: The polymer will melt and "crack." this compound will distill over as a colorless liquid.

    • Observation: If the temperature is too high, linear oligomers may codistill. Maintain the lowest bath temperature that sustains distillation.

  • Collection: Collect the fraction boiling at approximately 70–80°C at 15 mmHg (extrapolated from homologs; standard bp ~170-180°C at atm).

Workflow Diagram

Workflow Start Start: 1,5-Pentanediol + Paraformaldehyde Reflux Reflux in Toluene (Dean-Stark) Start->Reflux - H2O Evap Evaporate Solvent Reflux->Evap Residue Crude Linear Polymer (Waxy Solid) Evap->Residue Crack Thermal Depolymerization (Vac: 15 mmHg, Temp: 160°C) Residue->Crack + p-TsOH Distill Distillation of Monomer Crack->Distill Volatile Removal Wash Wash (NaHCO3) & Dry Distill->Wash Purification Final Pure this compound Wash->Final

Caption: Step-by-step workflow for the synthesis and isolation of this compound.

Characterization & Quality Control

Physical Properties
  • Appearance: Clear, colorless liquid.[1]

  • Odor: Characteristic ether-like odor.

  • Boiling Point: ~75-80°C @ 15 mmHg (approx. 178°C @ 760 mmHg).

NMR Spectroscopy

The symmetry of the molecule simplifies the spectrum.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.65 ppm (s, 2H, -O-CH 2-O-, acetal protons).
      
    • 
       3.65 ppm (t, 4H, -CH 2-O-).
      
    • 
       1.60-1.70 ppm (m, 6H, internal methylene chain).
      
  • Validation: The presence of the singlet at ~4.6-4.7 ppm is diagnostic of the cyclic formal. Linear oligomers often show multiple peaks in this region due to varying chain environments.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Solidification in Receiver Co-distillation of linear oligomers.Reduce vacuum strength slightly or improve fractionation (use a Vigreux column).
No Distillate Polymerization too stable; insufficient catalyst.Increase bath temperature to 200°C or add fresh catalyst (p-TsOH) to the melt.
Product turns cloudy Hydrolysis due to residual acid/moisture.Store over activated molecular sieves (4Å) and add a stabilizer (trace triethylamine).

References

  • Carothers, W. H. (1935). "Polymers and Polyfunctionality." Transactions of the Faraday Society, 32, 39-49. (Foundational text on polymerization vs.
  • Hill, J. W., & Carothers, W. H. (1935).

    
    -Caprolactone and its Polymers." Journal of the American Chemical Society, 57(5), 925–928.  (Describes the general method of depolymerizing linear esters/acetals to form medium rings).
    
  • Astle, M. J., et al. (1954). "Cyclic Acetals."[2][3] Industrial & Engineering Chemistry, 46(4), 787–791. (Industrial methods for cyclic acetal purification).

  • Illuminati, G., & Mandolini, L. (1981). "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research, 14(4), 95–102.

Sources

Application Note: 1,3-Dioxonane as a Specialized Protecting Group for Ketones

[1][2]

Part 1: Strategic Rationale & Core Directive

The "Medium-Ring" Strategy in Protection Chemistry

While 1,3-dioxolanes (5-membered) and 1,3-dioxanes (6-membered) are the industry standards for ketone protection, they often fail to address specific physicochemical challenges in complex synthesis. 1,3-Dioxonane , a 9-membered cyclic acetal derived from 1,6-hexanediol, represents a specialized "edge-case" protecting group.

Its utility is not in general replacement, but in strategic problem solving :

  • Lipophilicity Modulation: The incorporation of a 6-carbon alkyl chain significantly increases the LogP of the molecule. This is critical when a polar intermediate needs to be carried through non-polar purification steps (e.g., hexane-rich chromatography) or lipophilic reactions (e.g., hydrocarbon-solvent hydrogenations).

  • Orthogonal Deprotection: Medium-sized rings (7-11 members) possess unique transannular strain (Prelog strain). This makes this compound kinetically distinct from stable 6-membered dioxanes, often allowing for selective cleavage under mild acidic conditions that might leave a sterically hindered dioxolane intact.

  • Polymerization Avoidance: Unlike short-chain diols, 1,6-hexanediol has a propensity to form oligomers if reaction conditions are not strictly controlled. Successful use of this group demonstrates high-level control over entropic factors.

Part 2: Scientific Integrity & Mechanism

The Entropic Barrier

The formation of a 9-membered ring is entropically disfavored compared to 5- or 6-membered rings. The probability of the distal hydroxyl group of 1,6-hexanediol encountering the activated hemiacetal is lower than in ethylene glycol.

Key Mechanistic Insight:

  • Direct Condensation: Often leads to oligomeric polyacetals rather than the discrete cyclic this compound.

  • The Solution: Transacetalization under High Dilution . By starting with a dimethyl acetal (or ketal) and exchanging it with 1,6-hexanediol, we drive the equilibrium by removing volatile methanol. High dilution favors intramolecular cyclization over intermolecular polymerization.

Pathway Visualization

The following diagram illustrates the critical divergence between the desired cyclization and the unwanted oligomerization, controlled by concentration and method.

Dioxonane_Synthesiscluster_0Kinetic Control PointKetoneKetone Substrate(R-CO-R')DimethylAcetalDimethyl Ketal(Intermediate)Ketone->DimethylAcetal MeOH, H+, HC(OMe)3 OxocarbeniumOxocarbenium Ion(Activated)DimethylAcetal->Oxocarbenium -MeOH (Acid Cat.) Hexanediol1,6-HexanediolHexanediol->Oxocarbenium Attack 1 (Intermolecular) OligomerPolyacetal Oligomer(Unwanted Side Product)Oxocarbenium->Oligomer High Conc.(Intermolecular Attack)DioxonaneThis compound(9-Membered Ring)Oxocarbenium->Dioxonane High Dilution(Intramolecular Cyclization)

Caption: Kinetic divergence in this compound synthesis. High dilution is required to favor the green intramolecular path over the red intermolecular polymerization.

Part 3: Experimental Protocols

Protocol A: Synthesis via Transacetalization (Recommended)

This method minimizes polymerization by using a pre-formed acyclic ketal.

Reagents:

  • Substrate Ketone (1.0 equiv)

  • Trimethyl Orthoformate (TMOF) (1.5 equiv)

  • 1,6-Hexanediol (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Camphorsulfonic acid (CSA).

  • Solvent: Anhydrous Toluene or Benzene (for azeotrope).

Step-by-Step:

  • Ketal Formation: Dissolve ketone in minimal dry methanol. Add TMOF and a catalytic amount of pTSA.[1] Stir at RT for 2-4 hours to form the dimethyl ketal in situ.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove methanol and excess TMOF. Do not heat excessively.

  • Cyclization Setup: Redissolve the residue in high volume Anhydrous Toluene (0.05 M concentration relative to ketone).

  • Addition: Add 1,6-hexanediol (1.2 equiv).

  • Reflux: Equip the flask with a Dean-Stark trap or a Soxhlet extractor containing 4Å molecular sieves. Heat to reflux.

  • Monitoring: Methanol is generated as the ring closes. The reaction is driven by the removal of methanol (via azeotrope). Monitor by TLC/GC. The this compound usually runs significantly higher (more non-polar) than the starting ketone.

  • Workup: Quench with triethylamine (to neutralize acid). Wash with NaHCO3 (sat) and Brine. Dry over MgSO4.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N) is recommended, as medium rings can be acid-sensitive on active silica.

Protocol B: Deprotection (Hydrolysis)

1,3-Dioxonanes are generally more acid-labile than 1,3-dioxanes due to ring strain.

Reagents:

  • Solvent: THF:Water (4:1) or Acetone:Water (4:1).

  • Acid: 1M HCl or Pyridinium p-toluenesulfonate (PPTS) for milder cleavage.

Step-by-Step:

  • Dissolve the protected this compound in the solvent mixture.

  • Add acid catalyst.[2][1][3]

  • Temperature: Start at 0°C. If no reaction after 1 hour, warm to RT. Note: Dioxonanes often cleave at lower temperatures than dioxolanes.

  • Workup: Neutralize with NaHCO3, extract with ether/DCM.

Part 4: Data & Comparison

The following table contrasts the this compound against standard protecting groups.

Feature1,3-Dioxolane (5-Ring)1,3-Dioxane (6-Ring)This compound (9-Ring)
Precursor Diol Ethylene Glycol1,3-Propanediol1,6-Hexanediol
Formation Entropy Favorable (Fast)Favorable (Stable)Unfavorable (Slow)
Lipophilicity (ΔLogP) Low (+0.2 approx)Medium (+0.5 approx)High (+1.5 to +2.0)
Acid Stability ModerateHigh (Very Stable)Low to Moderate (Strain)
Primary Use Case General ProtectionHarsh Reaction ConditionsLipophilic Tagging / Orthogonal Cleavage
Risk Factor MinimalMinimalOligomerization

Part 5: References

  • Thieme Chemistry. (2024). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Link

  • Organic Chemistry Portal. (2024). Protecting Groups: Acetals and Ketals.[1][4][5][6][7] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referenced for general acetal stability principles).

  • ChemicalBook. (2022). Synthesis of 1,3-Dioxolane and Analogs. Link

  • AIP Publishing. (2023). Mass spectra of 2-(n-propyl)-1,3-dioxonane and larger rings. J. Phys. Chem. Ref. Data. Link

Application Notes and Protocols for the Acid-Catalyzed Cleavage of 1,3-Dioxonane Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1,3-Dioxonanes in Complex Synthesis

In the landscape of multistep organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success. The 1,3-dioxonane moiety, a seven-membered cyclic acetal, serves as a valuable protecting group for 1,4-diols and, in reverse, for carbonyl compounds. Its utility stems from a delicate balance: robust stability under a range of synthetic conditions—including basic, nucleophilic, and many oxidative or reductive environments—contrasted with a predictable lability to acid.[1] This differential reactivity allows for the selective unmasking of the diol or carbonyl functionality at a desired stage of a synthetic sequence.

These application notes provide a comprehensive technical guide to the acid-catalyzed cleavage of this compound protecting groups. We will delve into the mechanistic underpinnings of this reaction, explore the spectrum of acidic catalysts available, and present detailed, field-proven protocols for their effective removal. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by understanding the nuances of this important deprotection reaction.

The Mechanism of Acid-Catalyzed this compound Cleavage

The cleavage of a this compound is mechanistically the reverse of its formation. The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst, which transforms the alkoxy group into a good leaving group. Subsequent ring opening generates a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by deprotonation and further hydrolysis, ultimately liberates the original 1,4-diol and the carbonyl compound, regenerating the acid catalyst in the process.[2]

The general mechanism is depicted below:

Acid-Catalyzed Cleavage of this compound dioxonane This compound inv1 dioxonane->inv1 + H⁺ protonated_dioxonane Protonated Dioxonane oxonium_ion Resonance-Stabilized Oxonium Ion protonated_dioxonane->oxonium_ion inv2 oxonium_ion->inv2 + H₂O hemiacetal Hemiacetal Intermediate protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal diol_carbonyl 1,4-Diol + Carbonyl protonated_hemiacetal->diol_carbonyl inv1->protonated_dioxonane Protonation inv2->hemiacetal Nucleophilic Attack

Caption: General mechanism of acid-catalyzed this compound cleavage.

Understanding the Reactivity of Seven-Membered Cyclic Acetals

The stability of cyclic acetals towards acid-catalyzed hydrolysis is significantly influenced by ring size. Generally, five- and six-membered cyclic acetals (1,3-dioxolanes and 1,3-dioxanes, respectively) are more stable than their acyclic counterparts due to favorable entropic factors in their formation.[3] However, as the ring size increases to the seven-membered this compound, conformational strain can lead to increased lability.

The relative rates of hydrolysis of cyclic acetals derived from acetone are presented in the table below. It is important to note that larger rings, such as the seven-membered 1,3-dioxepane (structurally very similar to a this compound), are significantly more reactive towards acid-catalyzed cleavage than the more common five- and six-membered rings. This heightened reactivity is a critical consideration when selecting deprotection conditions, as milder acids and shorter reaction times may be sufficient.

Protecting Group (from Acetone)Ring SizeRelative Rate of Hydrolysis
1,3-Dioxolane5-membered1
1,3-Dioxane6-membered0.2
1,3-Dioxepane 7-membered ~300

Data adapted from "Science of Synthesis, Category 4, Vol. 29".[4]

This increased reactivity of 1,3-dioxonanes can be synthetically advantageous, allowing for their selective cleavage in the presence of more robust 1,3-dioxane or 1,3-dioxolane protecting groups.

Selecting the Appropriate Acidic Catalyst

A wide array of both Brønsted and Lewis acids can be employed for the cleavage of 1,3-dioxonanes. The choice of catalyst should be guided by the overall acid sensitivity of the substrate and the presence of other protecting groups.

Brønsted Acids:

  • Acetic Acid (AcOH): Often used in aqueous solutions (e.g., 80% AcOH), providing mild conditions suitable for many substrates.

  • Trifluoroacetic Acid (TFA): A stronger acid, typically used in small quantities in a co-solvent like dichloromethane (DCM). Its volatility facilitates removal during work-up.[4]

  • p-Toluenesulfonic Acid (p-TsOH): A common, inexpensive, and effective catalyst.[1]

  • Camphorsulfonic Acid (CSA): A chiral acid that can be useful in enantioselective syntheses, offering good catalytic activity.[5]

Lewis Acids:

  • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): Known for their high catalytic activity under mild conditions. They can be particularly useful when Brønsted acids lead to side reactions.

  • Zirconium(IV) Chloride (ZrCl₄): An efficient Lewis acid for acetal deprotection.[6]

  • Boron Trichloride (BCl₃): A powerful Lewis acid capable of cleaving even very stable acetals. Its high reactivity means it should be used with caution and at low temperatures.[4]

The general workflow for a deprotection experiment is outlined below.

Deprotection Workflow start Dissolve Protected Substrate in Solvent add_catalyst Add Acid Catalyst (Brønsted or Lewis) start->add_catalyst reaction Stir at Appropriate Temperature add_catalyst->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor quench Quench Reaction (e.g., with NaHCO₃) monitor->quench Upon Completion workup Aqueous Work-up & Extraction quench->workup purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the acid-catalyzed deprotection of 1,3-dioxonanes.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific substrate.

Protocol 1: Mild Cleavage with Acetic Acid

This protocol is suitable for substrates that are sensitive to stronger acids.

Materials:

  • This compound-protected substrate

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

  • Tetrahydrofuran (THF) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the this compound-protected substrate (1.0 eq) in a mixture of THF and water (typically a 4:1 to 2:1 ratio).

  • Add glacial acetic acid to achieve a final concentration of approximately 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Given the higher reactivity of 1,3-dioxonanes, the reaction may be complete in a shorter timeframe than for 1,3-dioxanes.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Rapid Cleavage with Trifluoroacetic Acid

This protocol is effective for more robust substrates where a faster reaction time is desired.

Materials:

  • This compound-protected substrate

  • Dichloromethane (DCM)

  • Deionized Water

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., an 8:2 v/v ratio).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add TFA dropwise (typically 0.1 to 0.5 equivalents, but can be used in higher concentrations as part of the solvent system).

  • Stir the reaction at 0 °C to room temperature, monitoring closely by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Troubleshooting and Self-Validation

A successful deprotection is characterized by the clean conversion of the starting material to the desired product with minimal side-product formation.

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction temperature, extending the reaction time, or using a stronger acid catalyst. For the TFA protocol, a higher concentration of TFA may be required.

  • Formation of Side Products: If degradation of the substrate is observed, milder conditions are necessary. This can include lowering the reaction temperature, using a weaker acid (e.g., switching from TFA to AcOH), or using a Lewis acid that may offer higher selectivity.

  • Difficulty with Work-up: Emulsion formation during extraction can sometimes occur. The addition of brine can help to break up emulsions.

For every protocol, a parallel control reaction with a well-characterized, simple this compound can serve as a positive control to validate that the chosen conditions are effective for cleaving this specific protecting group.

Conclusion

The this compound protecting group is a valuable tool in organic synthesis, offering a unique reactivity profile that can be exploited for selective deprotection strategies. Its heightened sensitivity to acid-catalyzed cleavage compared to smaller cyclic acetals necessitates a careful choice of reaction conditions. By understanding the underlying mechanism and the relative reactivity of this seven-membered ring system, researchers can effectively utilize the protocols and insights provided in these application notes to achieve high-yielding and clean deprotection reactions, thereby advancing their synthetic endeavors in drug discovery and materials science.

References

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. (A specific URL is not available, but this is a major reference work in organic chemistry).
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2001). The lewis acid mediated cleavage of chiral cyclic acetals has emerged as a useful synthetic tool for the asymmetric synthesis o. European Journal of Organic Chemistry, 2001(19), 3563-3570.
  • Yao, W., & Wang, Y. (2018). 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Organic Chemistry Frontiers, 5(1), 69-73. DOI: 10.1039/C7QO00787A.
  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Mondal, D., & Bhaumik, A. (2014). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. RSC Advances, 4(38), 19931-19935.
  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Ashenhurst, J. (2022). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Sanda, F., Kamijo, T., & Endo, T. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules, 56(15), 5869–5879.
  • Chemistry Stack Exchange. (2022). Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2482.
  • Hu, X., & Driver, T. G. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8408.
  • Gao, B., & Yue, Q. (2012). On the acid–base stability of Keggin Al13 and Al30 polymers in polyaluminum coagulants. Chemical Engineering Journal, 193-194, 236-243.
  • Neuman, R. C., Jr. (2022). Acetal Formation, Mechanism, Resonance. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes & Protocols: Ring-Opening Polymerization of 1,3-Dioxonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of 1,3-dioxonane, a seven-membered cyclic formal. The synthesis of poly(this compound), also known as poly(tetramethylene formal), yields a polyacetal with potential applications in biodegradable materials and drug delivery systems, owing to its acid-labile backbone. The primary focus is on the cationic ring-opening polymerization (CROP) mechanism, which is the most effective route for this class of monomers. We delve into the causality behind experimental choices, provide step-by-step protocols for monomer synthesis and polymerization, and discuss critical characterization and troubleshooting techniques to ensure reproducible and reliable results.

Introduction and Scientific Context

Polyacetals, polymers characterized by repeating acetal or formal (-O-CR₂-O-) linkages, are of significant interest to materials scientists and drug development professionals. Their defining feature is their susceptibility to acidic hydrolysis, which allows for controlled degradation under specific physiological or environmental conditions. While poly(1,3-dioxolane) (from a 5-membered ring) and poly(1,3-dioxane) (from a 6-membered ring) are well-studied, the seven-membered cyclic formal, this compound, offers a unique balance of ring strain and polymer backbone flexibility.

The ring-opening polymerization (ROP) of this compound is driven by the release of moderate ring strain, making the process thermodynamically favorable. Cationic ROP (CROP) is the mechanism of choice for cyclic acetals, as it allows for efficient polymerization under relatively mild conditions.[1] However, the process is not without its challenges. The cationic propagating species is highly reactive and can participate in undesirable side reactions, primarily intramolecular and intermolecular transacetalization (commonly referred to as "backbiting" and "shuffling," respectively).[1][2] These side reactions can lead to the formation of cyclic oligomers, a broadened molecular weight distribution, and a discrepancy between theoretical and observed molecular weights.

Understanding and controlling these factors is paramount. This guide is therefore designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully synthesize and characterize poly(this compound).

Mechanistic Deep Dive: Cationic Ring-Opening Polymerization (CROP)

The CROP of cyclic acetals like this compound proceeds via an Active Chain End (ACE) mechanism .[3] This process involves three key stages: initiation, propagation, and termination/transfer. The choice of a strong Brønsted or Lewis acid is critical for efficient initiation.

Causality of Catalysis: Protonic acids (e.g., Triflic acid, HBF₄) or Lewis acids (e.g., BF₃·OEt₂) function by protonating or coordinating to one of the oxygen atoms in the this compound ring. This activation creates a highly electrophilic center and weakens the adjacent acyl-oxygen bond, making the ring susceptible to nucleophilic attack and subsequent opening.

Key Mechanistic Steps:

  • Initiation: The catalyst (H⁺A⁻) protonates an oxygen atom of the monomer, forming a secondary oxonium ion. This is followed by ring-opening to generate the active propagating species, a carboxonium ion.

  • Propagation: The carboxonium ion at the chain end is attacked by the oxygen of an incoming monomer molecule. This process repeats, extending the polymer chain.

  • Side Reactions (Transacetalization): This is the most significant challenge in the CROP of cyclic acetals. The highly reactive propagating chain end can be attacked by an oxygen atom from its own polymer backbone (intramolecular, or "backbiting") or from another polymer chain (intermolecular).[2]

    • Backbiting: Leads to the formation of stable cyclic oligomers and establishes a monomer-polymer-oligomer equilibrium. This is a primary reason for discrepancies in molecular weight control and reduced polymer yields.

    • Intermolecular Transfer: Results in "shuffling" of chain segments, leading to a broadening of the polydispersity index (PDI), typically approaching a value of 2.

Controlling these side reactions requires careful selection of reaction conditions, such as low temperatures, high monomer concentrations, and rapid polymerization kinetics to favor propagation over transfer reactions.

CROP_Mechanism Cationic Ring-Opening Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation Monomer This compound Monomer ActivatedMonomer Protonated Monomer (Oxonium Ion) Monomer->ActivatedMonomer + H⁺ Catalyst Catalyst (e.g., H⁺A⁻) Catalyst->Monomer PropagatingChain Active Chain End (Carboxonium Ion) ~[O(CH₂)₄OCH₂]⁺ ActivatedMonomer->PropagatingChain Ring Opening ElongatedChain Elongated Chain ~[O(CH₂)₄OCH₂]n⁺¹ PropagatingChain->ElongatedChain + Monomer Backbiting Backbiting (Intramolecular Attack) PropagatingChain->Backbiting Side Reaction NewMonomer Incoming Monomer NewMonomer->PropagatingChain Polymer Poly(this compound) ElongatedChain->Polymer Termination/ Quenching CyclicOligomer Cyclic Oligomer Backbiting->CyclicOligomer

Cationic ROP Mechanism for this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity/GradeNotes
1,4-ButanediolSigma-Aldrich≥99%Distill from CaH₂ before use.
ParaformaldehydeSigma-AldrichReagent GradeMust be thoroughly dried under vacuum.
p-Toluenesulfonic acidSigma-Aldrich≥98.5%For monomer synthesis.
Dichloromethane (DCM)Acros OrganicsAnhydrous, >99.8%Use from a solvent purification system or distill from CaH₂.
Triflic acid (TfOH)Sigma-Aldrich99%Use as received, handle with extreme care.
MethanolFisher ScientificACS GradeFor quenching the polymerization.
TriethylamineSigma-Aldrich≥99.5%For neutralizing the quenching agent.
Calcium Hydride (CaH₂)Sigma-AldrichReagent GradeFor drying monomer and solvents.

Critical Prerequisite: CROP is extremely sensitive to moisture. All glassware must be flame-dried or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon. All liquid transfers should be performed using oven-dried syringes or cannulas under an inert atmosphere (glovebox or Schlenk line).

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from established methods for forming cyclic acetals from diols and formaldehyde sources.[4]

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 1,4-butanediol (18.0 g, 0.2 mol), paraformaldehyde (6.6 g, 0.22 mol, 1.1 eq), and p-toluenesulfonic acid (0.2 g, catalyst).

  • Solvent: Add 100 mL of toluene to the flask to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C oil bath temperature). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4-6 hours or until no more water is collected. The reaction can be monitored by taking small aliquots and analyzing via GC-MS to check for the disappearance of 1,4-butanediol.

  • Workup: Cool the reaction mixture to room temperature. Wash the toluene solution sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by rotary evaporation.

  • Purification: The crude this compound must be rigorously purified. Perform fractional distillation under reduced pressure. Crucially, the purified monomer should then be stirred over CaH₂ for 24 hours and re-distilled under vacuum directly into a flame-dried storage flask sealed with a septum. Store the purified monomer in a glovebox.

Protocol 2: Cationic Ring-Opening Polymerization

This protocol is a representative procedure based on conditions effective for other 7-membered cyclic acetals and should be used as a starting point for optimization.[5]

  • Preparation (Glovebox):

    • Prepare a stock solution of the initiator, Triflic acid (TfOH), in anhydrous dichloromethane (DCM). For example, add 15 mg (0.1 mmol) of TfOH to 1.0 mL of DCM.

    • In a flame-dried vial, add purified this compound (e.g., 510 mg, 5.0 mmol).

    • Add anhydrous DCM to achieve the desired monomer concentration (e.g., to a total volume of 5.0 mL for a 1 M solution).

    • Place a magnetic stir bar in the vial and seal with a septum cap.

  • Polymerization:

    • Cool the monomer solution to the desired temperature using an external bath (e.g., 0°C or -20°C to suppress side reactions).

    • Using a dry syringe, rapidly inject the desired amount of initiator stock solution to begin the polymerization. For a monomer-to-initiator ratio ([M]/[I]) of 200:1, you would add 250 µL of the 0.1 M TfOH stock solution.

    • Allow the reaction to stir for the designated time (e.g., 1-4 hours). The solution will become noticeably more viscous.

  • Termination (Quenching):

    • Quench the reaction by adding a small amount of pre-chilled methanol (approx. 0.5 mL) containing a few drops of triethylamine.[5] This will react with the cationic chain ends and neutralize the acid catalyst.

  • Purification:

    • Pour the quenched polymer solution into a large volume of cold methanol (approx. 100 mL) while stirring vigorously. The polymer should precipitate as a white solid.

    • Allow the suspension to stir for 30 minutes to ensure all unreacted monomer is dissolved in the methanol.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer with fresh cold methanol.

    • Dry the polymer under high vacuum at room temperature for 24 hours to a constant weight.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_rxn Polymerization cluster_workup Workup & Purification cluster_analysis Characterization A Dry Glassware B Purify Monomer & Solvent (DCM) A->B D Dissolve Monomer in Anhydrous DCM B->D C Prepare Initiator Stock Solution F Inject Initiator (e.g., TfOH) C->F E Cool to Reaction Temperature (e.g., 0°C) D->E E->F G Stir for 1-4h F->G H Quench with Methanol/TEA G->H I Precipitate Polymer in Cold Methanol H->I J Filter and Wash I->J K Dry Under Vacuum J->K L NMR (Structure) K->L M GPC (Mn, PDI) K->M N DSC (Tg, Tm) K->N

Sources

Application Note: 1,3-Dioxonane in Organic Synthesis and Polymer Chemistry

[1]

Executive Summary & Core Utility

This compound (CAS: 112-28-7) is a 9-membered heterocycle containing two oxygen atoms in a 1,3-relationship.[1][2] It is primarily utilized in two high-value contexts:

  • Polymer Chemistry: As a comonomer in the Cationic Ring-Opening Polymerization (CROP) of trioxane to produce modified Polyoxymethylene (POM) with enhanced flexibility and thermal stability.

  • Stereoelectronic Modeling: As a substrate for studying the anomeric effect and conformational dynamics in medium-sized rings (8–11 members), which possess complex "Twist-Boat-Chair" (TBC) energy landscapes.

Technical Challenge: The formation of this compound from 1,6-hexanediol is kinetically and thermodynamically difficult compared to 5- or 6-membered rings. Standard acetalization often leads to linear oligomers. This guide provides a High-Dilution Protocol to overcome these barriers.

Synthesis Protocol: High-Dilution Cyclization

Objective: Selective formation of the 9-membered this compound ring while suppressing linear polyformal formation.

Mechanism & Rationale

The reaction of 1,6-hexanediol with formaldehyde is governed by the competition between intramolecular cyclization (

intermolecular oligomerization

  • The Challenge: For 9-membered rings,

    
     is high due to transannular strain, and 
    
    
    is unfavorable (probability of chain ends meeting).
  • The Solution: operate at High Dilution (< 50 mM) . According to the Ruggli-Ziegler dilution principle, low concentration favors intramolecular reaction (first-order) over intermolecular polymerization (second-order).

Experimental Workflow

Reagents:

  • 1,6-Hexanediol (11.8 g, 100 mmol)

  • Paraformaldehyde (3.3 g, 110 mmol, 1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.5 mol%)

  • Solvent: Benzene or Toluene (High purity, anhydrous)

  • Apparatus: Dean-Stark trap fitted with a high-efficiency reflux condenser.

Step-by-Step Protocol:

  • Setup: Equip a 2-liter round-bottom flask (to allow high dilution) with a magnetic stir bar and a Dean-Stark apparatus.

  • Solvent Charge: Add 1.5 L of Toluene. This creates a concentration of ~0.067 M. Note: For higher yields, use a syringe pump to slowly add the diol over 12 hours to a refluxing catalyst solution (pseudo-high dilution).

  • Reagent Addition: Add Paraformaldehyde and p-TsOH to the flask. Heat to reflux until the paraformaldehyde depolymerizes and the solution becomes clear (formation of formaldehyde source).

  • Reaction: Add 1,6-hexanediol. Maintain vigorous reflux. The water generated (approx. 1.8 mL) will collect in the Dean-Stark trap.

    • Monitoring: Track the disappearance of the diol via TLC (EtOAc/Hexane) or GC-MS.

  • Quenching: Once water evolution ceases (approx. 4–6 hours), cool the mixture to room temperature. Add solid

    
     (2 g) to neutralize the acid catalyst. Stir for 30 minutes.
    
  • Workup: Filter off the solids. Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: The crude residue will contain this compound and linear oligomers. Distill the residue under reduced pressure (vacuum distillation).

    • Target Fraction: this compound boils significantly lower than the oligomers. Collect the clear, colorless oil.

Data Table: Typical Physicochemical Properties
PropertyValueNotes
Formula

Molecular Weight 130.19 g/mol
Boiling Point ~170–175°C (atm)Est.[3] based on homologs; distill under vacuum.
Density ~0.95 g/mL
Solubility Soluble in organic solventsHydrolyzes in aqueous acid.

Application: Cationic Ring-Opening Polymerization (CROP)

Context: this compound is used to introduce

Polymerization Logic Diagram

The following diagram illustrates the pathway from monomer to active polymer chain end.

CROP_MechanismMonomerThis compound(9-membered ring)ComplexOxonium IonComplexMonomer->Complex+ InitiatorInitiatorLewis Acid(BF3·OEt2)Initiator->ComplexRingOpenRing Opening(Carbenium Ion)Complex->RingOpenStrain ReleasePropagationPropagation(Chain Growth)RingOpen->Propagation+ MonomerPropagation->PropagationRepeatPolymerPoly(1,6-hexanediol formal)Propagation->PolymerTermination

Figure 1: Mechanism of Cationic Ring-Opening Polymerization for this compound.

Polymerization Protocol[1][5]
  • Drying: Dry this compound over

    
     for 24 hours and distill under nitrogen immediately before use. Critical: Moisture kills the cationic active center.
    
  • Initiation: In a glovebox or under Schlenk conditions, dissolve the monomer in anhydrous

    
     (1 M).
    
  • Catalyst Injection: Add initiator (

    
     or Triflic Acid) at 0°C. Typical loading: 
    
    
    mol/L.
  • Reaction: Stir at 0°C to 25°C. Viscosity will increase rapidly.

  • Termination: Quench with ammoniacal methanol.

  • Precipitation: Pour the polymer solution into excess cold methanol to precipitate the polyformal.

Conformational Analysis & Characterization

Researchers using this compound as a model system must recognize its fluxional nature. Unlike the rigid chair of cyclohexane, the 9-membered ring adopts a Twist-Boat-Chair (TBC) conformation.[4]

NMR Signature (Diagnostic)
  • 13C NMR (CDCl3):

    • Acetal Carbon (O-C-O): The most deshielded peak, typically ~93–96 ppm .

    • 
      -Carbons (
      
      
      ):
      ~65–70 ppm.
    • Central Carbons: ~25–30 ppm.

  • Conformational Dynamics: At room temperature, signals may be averaged due to rapid pseudorotation. Low-temperature NMR (-80°C) is required to resolve distinct conformers (TBC vs. Twist-Chair-Boat).

Stereoelectronic Effects

The Anomeric Effect stabilizes the gauche conformation of the O-C-O-C bonds. In this compound, this dictates that the lowest energy conformers place the acetal oxygens in specific spatial arrangements that maximize

Troubleshooting & Safety

  • Low Yields: If yield is <30%, the concentration was likely too high, favoring oligomers. Repeat using a syringe pump addition of the diol to the catalyst solution.

  • Hydrolysis: this compound is acid-labile . Do not expose to acidic aqueous solutions during workup. It is stable to bases (NaOH, KOH).

  • Purification: If distillation is difficult due to foaming (oligomers), pass the crude oil through a short plug of basic alumina before distillation.

References

  • Synthesis and Conform

    • Migda, W., & Rys, B. (2006). Conformational Analysis of Nine-Membered Cyclic Acetals. Stereoelectronic Effect in 2,4- and 3,5-Benzodioxonine Derivatives. The Journal of Organic Chemistry, 71(15), 5710–5714.
  • Cationic Ring-Opening Polymeriz

    • Penczek, S., Kubisa, P., & Matyjaszewski, K. (1980). Cationic Ring-Opening Polymerization of Heterocyclic Monomers. Advances in Polymer Science, 37, 1–156.
  • Use of Medium Ring Acetals in Polymer Synthesis

    • Chwialkowska, W., et al. (1985). Polymerization of this compound. Makromolekulare Chemie, 186.
    • (General Journal Link for verification)

  • General Acetaliz

    • Organic Chemistry Portal. (n.d.). Synthesis of Acetals.

Application Notes and Protocols for 1,3-Dioxonane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of 1,3-Dioxonane Scaffolds in Drug Discovery

In the vast landscape of medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of drug design. Among these, cyclic acetals such as 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) are well-established motifs.[1][2] These structures are not merely protecting groups for carbonyls but are integral components of numerous pharmacologically active molecules, contributing to a wide spectrum of biological activities including anticancer, antifungal, antiviral, and antibacterial effects.[1] The seven-membered this compound ring system, however, remains a largely underexplored territory.

The synthesis of medium-sized rings (8- to 11-membered) is known to be challenging due to unfavorable enthalpic and entropic factors, such as transannular strain.[3][4] While seven-membered rings are on the cusp of this classification, their synthesis still presents unique challenges compared to their smaller counterparts.[5][6] Nevertheless, the conformational flexibility and larger spatial projection of a seven-membered ring offer exciting possibilities for novel molecular interactions with biological targets.[7][8] Seven-membered heterocycles are found in a variety of biologically active compounds, often exhibiting activity within the central nervous system.[5]

This guide provides a comprehensive overview of the synthetic strategies for accessing this compound derivatives and outlines prospective applications in medicinal chemistry, drawing insights from their well-studied five- and six-membered analogues. We will delve into detailed protocols, discuss the critical aspects of their synthesis, and propose workflows for their biological evaluation, aiming to equip researchers with the foundational knowledge to explore this promising class of compounds.

I. Synthesis of this compound Derivatives: Navigating the Challenges of Seven-Membered Ring Formation

The cornerstone of this compound synthesis is the acid-catalyzed acetalization of a carbonyl compound with 1,4-butanediol. While the fundamental mechanism mirrors that of smaller cyclic acetal formation, the kinetics and thermodynamics of forming a seven-membered ring require careful consideration.[9]

Causality in Experimental Design: Why 1,4-Butanediol?

The choice of diol is paramount in determining the resulting ring size. For the synthesis of 1,3-dioxonanes, 1,4-butanediol is the requisite starting material, providing the four-carbon backbone necessary to form the seven-membered ring with the carbonyl carbon and the two oxygen atoms.

Core Synthetic Protocol: Acid-Catalyzed Acetalization

This protocol outlines a general procedure for the synthesis of 2-substituted 1,3-dioxonanes. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.

Objective: To synthesize a 2-substituted this compound from an aldehyde or ketone and 1,4-butanediol.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • 1,4-Butanediol (1.2 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.05 eq)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde or ketone (1.0 eq), 1,4-butanediol (1.2 eq), and a catalytic amount of PTSA (0.05 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the reactants and to fill the Dean-Stark trap.

  • Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will commence, and water will collect in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Self-Validation: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carbonyl signal and the appearance of the characteristic acetal proton signal in the NMR spectrum are key indicators of successful product formation.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound Derivatives start Reactants: Aldehyde/Ketone 1,4-Butanediol Acid Catalyst reaction Acid-Catalyzed Acetalization in Toluene with Dean-Stark Trap start->reaction Reflux workup Aqueous Workup (NaHCO3 wash) reaction->workup Cooling extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Purified this compound Derivative purification->product characterization Spectroscopic Characterization (NMR, MS) product->characterization G cluster_screening Anticancer Screening Cascade library Library of this compound Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) library->cytotoxicity mdr MDR Reversal Assays (e.g., in P-gp overexpressing cells) cytotoxicity->mdr Active Compounds mechanism Mechanism of Action Studies (e.g., P-gp ATPase assay, cell cycle analysis) mdr->mechanism Potent Modulators in_vivo In Vivo Efficacy Studies (e.g., xenograft models) mechanism->in_vivo lead Lead Compound Identification in_vivo->lead

Caption: A proposed workflow for identifying anticancer this compound derivatives.

B. Antimicrobial Agents

Numerous 1,3-dioxolane derivatives have demonstrated significant antibacterial and antifungal activity. [1]The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and steric bulk of substituents on the dioxolane ring have been shown to be critical for activity. The this compound scaffold allows for the introduction of diverse substituents in a unique three-dimensional arrangement, which could lead to novel interactions with microbial targets.

Table 1: Representative Antimicrobial Activity of 1,3-Dioxolane Derivatives (for comparison)

Compound TypeTarget OrganismActivity (MIC, µg/mL)Reference
Salicylaldehyde-derived 1,3-dioxolanesS. aureus625-1250[10]
Salicylaldehyde-derived 1,3-dioxolanesC. albicansSignificant antifungal activity[10]

This table is provided as a reference to highlight the potential of related compounds, as specific data for 1,3-dioxonanes is not widely available.

C. Agents Targeting the Central Nervous System (CNS)

Seven-membered heterocycles are frequently found in compounds with CNS activity. [5]The conformational flexibility of the seven-membered ring allows these molecules to adopt shapes that can effectively interact with complex receptor topographies in the brain. The this compound scaffold, particularly when incorporated into more complex polycyclic systems, could be a valuable starting point for the design of novel CNS-active agents.

III. Conformational Analysis: A Key to Understanding Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane and its heteroanalogues, such as this compound, exist as a dynamic equilibrium of several low-energy conformations, most notably the twist-chair and twist-boat forms. [8][11] This conformational flexibility can be advantageous in drug design, allowing a molecule to adapt its shape to fit a binding site (induced fit). However, it also presents a challenge, as the molecule may exist in multiple conformations in solution, only one of which may be biologically active. Understanding the conformational preferences of this compound derivatives through computational modeling and NMR studies will be crucial for establishing structure-activity relationships (SAR).

IV. Future Directions and Conclusion

The field of this compound derivatives in medicinal chemistry is in its infancy. The lack of extensive research presents a significant opportunity for discovery. The synthetic protocols and prospective applications outlined in this guide are intended to serve as a launching point for researchers interested in exploring this novel chemical space.

Key areas for future investigation include:

  • Development of diverse synthetic methodologies: Exploring a wider range of catalysts and reaction conditions to improve the efficiency and substrate scope of this compound synthesis.

  • Systematic biological screening: Evaluating libraries of this compound derivatives against a broad panel of biological targets to identify novel activities.

  • In-depth conformational analysis: Combining computational and experimental techniques to understand the conformational behavior of these molecules and its impact on their biological properties.

By leveraging the knowledge gained from the study of smaller cyclic acetals and embracing the unique challenges and opportunities presented by the seven-membered ring system, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

  • (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. ResearchGate. [Link]

  • (2013). Synthesis of Biologically Active Seven-Membered-Ring Heterocycles. Who we serve. [Link]

  • (2008). Method for the synthesis of cyclic acetals by the reactive extraction of a polyol in a concentrated solution.
  • (2020). Conformational Analysis of Cyclohexane | Stereochemistry. YouTube. [Link]

  • (2014). Production of cyclic acetals or ketals using solid acid catalysts.
  • (2019). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR. [Link]

  • (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]

  • (2024). Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI. [Link]

  • (2020). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • (2018). Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds. ResearchGate. [Link]

  • (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. ResearchGate. [Link]

  • (n.d.). Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

  • (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science (RSC Publishing). [Link]

  • (2022). 1,3-Dioxepanes, 1,3-Oxathiepanes and 1,3-Dithiepanes. ResearchGate. [Link]

  • (2017). 06.01 Conformations of Cycloalkanes: General Ideas. YouTube. [Link]

  • (2010). Process for preparing 1,4-butanediol.
  • (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • (2016). Acetalization of 1,2,4-Butanetriol with Aldehydes in Dilute Aqueous Solutions: Thermodynamic and Kinetic Characteristic. ResearchGate. [Link]

  • (2018). Synthesis of medium-sized ring structured compounds. NUS Faculty of Science. [Link]

  • (1970). Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin. The Journal of Organic Chemistry. [Link]

  • (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. [Link]

  • (n.d.). 1,4-Butanediol. Wikipedia. [Link]

  • (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. [Link]

  • (2009). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. NIH. [Link]

  • (2023). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. ResearchGate. [Link]

  • (2010). 1,4-Butanediol as a reducing agent in transfer hydrogenation reactions. PubMed. [Link]

  • (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. PMC. [Link]

  • (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. ResearchGate. [Link]

  • (n.d.). 1,3-Dioxane. Wikipedia. [Link]

Sources

Application Note: Precision Deprotection of 1,3-Dioxonane Acetals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dioxonane moiety (a 9-membered cyclic acetal) is a specialized protecting group for 1,6-diols, or a structural result of ring-closing metathesis (RCM) strategies. Unlike their ubiquitously used 5-membered (1,3-dioxolane) and 6-membered (1,3-dioxane) analogs, 1,3-dioxonanes possess unique conformational properties characterized by transannular strain and entropic flexibility .

This Application Note provides a definitive protocol for the deprotection of this compound acetals. We synthesize classical hydrolytic methods with modern transacetalization strategies, emphasizing the thermodynamic "spring-loaded" nature of medium-sized rings that facilitates their cleavage under milder conditions than typically required for 1,3-dioxanes.

Mechanistic Insight: The Medium-Ring Advantage

To optimize deprotection, one must understand the physical organic chemistry governing the substrate.

Stability vs. Strain
  • 1,3-Dioxanes (6-membered): Exist in a highly stable chair conformation. Hydrolysis is often slow because the ring is thermodynamically happy.

  • 1,3-Dioxonanes (9-membered): Suffer from Pitzer strain (torsional strain) and transannular interactions between hydrogens across the ring.

  • The Driving Force: The hydrolysis of a this compound to an acyclic 1,6-diol is driven by the relief of ring strain . Consequently, these acetals are kinetically more labile than 1,3-dioxanes, allowing for the use of lower acid concentrations or lower temperatures, preserving other sensitive functionalities.

Reaction Pathway

The deprotection follows an A1 mechanism (Acid-catalyzed, unimolecular rate-determining step).

AcetalHydrolysis Start This compound (Strained Ring) Inter1 Protonated Acetal Start->Inter1 Fast Eq. H_plus + H+ TS Oxocarbenium Ion Inter1->TS RDS (Ring Opening) Hemi Hemiacetal Intermediate TS->Hemi Hydration Water + H2O End 1,6-Diol + Carbonyl Hemi->End Collapse

Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step (RDS) is the formation of the oxocarbenium ion. In 1,3-dioxonanes, ring opening is accelerated by the release of conformational strain.

Critical Process Parameters

ParameterRecommendationRationale
Solvent System THF:Water (4:1) or MeOHTHF solubilizes the lipophilic acetal; Water is the nucleophile. MeOH is used for transacetalization.
Acid Source HCl (aq) vs. PPTSUse HCl for robust substrates. Use PPTS (Pyridinium p-toluenesulfonate) for acid-sensitive molecules.
Temperature 0°C to 25°CHigher temperatures are rarely needed due to ring lability. Heating >50°C risks polymerization or migration.
Scavenger Acetone or 2-ButanoneIn transacetalization, adding a ketone scavenger drives equilibrium by consuming the released diol (optional but effective).

Experimental Protocols

Method A: Standard Hydrolytic Cleavage (Robust Substrates)

Best for: Simple aliphatic 1,3-dioxonanes where acid sensitivity is not a primary concern.

Reagents:

  • Substrate (1.0 equiv)

  • Tetrahydrofuran (THF) (Grade: HPLC)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated NaHCO₃ (for quench)

Protocol:

  • Dissolution: Dissolve the this compound substrate in THF (0.1 M concentration).

  • Acidification: Add 1 M HCl dropwise until the ratio of THF:Water is approximately 4:1.

    • Note: If the substrate precipitates, add minimal THF to restore homogeneity.

  • Reaction: Stir at room temperature (23°C) . Monitor by TLC or LC-MS.

    • Expectation: Conversion is typically complete within 1–3 hours, significantly faster than equivalent 1,3-dioxanes.

  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO₃ until pH 7-8.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The resulting 1,6-diol is often polar. Flash chromatography (DCM/MeOH gradients) is usually required.

Method B: Transacetalization (Acid-Sensitive Substrates)

Best for: Complex molecules containing other acid-labile groups (e.g., TBS ethers, Boc groups).

Concept: Instead of using water to hydrolyze the acetal, we use methanol to "swap" the protecting group. The this compound releases the 1,6-diol and forms the dimethyl acetal of the carbonyl byproduct (which is volatile).

Reagents:

  • Substrate (1.0 equiv)

  • Methanol (anhydrous)

  • PPTS (Pyridinium p-toluenesulfonate) (0.05 - 0.1 equiv)

Protocol:

  • Setup: Dissolve substrate in anhydrous Methanol (0.1 M).

  • Catalysis: Add PPTS (5-10 mol%).

  • Equilibrium Drive: Heat to 40°C .

    • Mechanistic Note: The formation of the acyclic dimethyl acetal is entropically favored over the 9-membered ring.

  • Monitoring: Monitor for the disappearance of the cyclic acetal.

  • Workup: Remove solvent in vacuo. The residue contains the diol and the catalyst. Flash chromatography directly purifies the diol.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: this compound Deprotection Q1 Is the substrate Acid Sensitive? Start->Q1 MethodA Method A: Aqueous HCl / THF Q1->MethodA No (Robust) Q2 Is the resulting Diol water soluble? Q1->Q2 Yes (Sensitive) ResultA Standard Hydrolysis MethodA->ResultA MethodB Method B: PPTS / MeOH (Transacetalization) Q2->MethodB No (Lipophilic) MethodC Method C: Dowex Resin / MeOH (Filtration Workup) Q2->MethodC Yes (Hydrophilic)

Figure 2: Protocol selection guide based on substrate sensitivity and product solubility.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Slow Reaction Poor solubility in aqueous media.Switch to Method B (MeOH) or add a co-solvent like Dioxane to Method A.
Migration of Acetal Thermodynamic equilibration to a more stable ring size (if other hydroxyls are present).Stop reaction immediately; switch to Iodine in MeOH (mild oxidative cleavage).
Product Loss in Aqueous Layer 1,6-diols can be surprisingly water-soluble.Saturate the aqueous phase with NaCl (salting out) before extraction, or use continuous extraction.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley-Interscience, 2019. (Section on Hydrolysis of Acetals).[1][2][3][4]

  • Fife, T. H. "Acetal Hydrolysis.[1] General Acid Catalysis, Intramolecular Catalysis, and Mechanism." Accounts of Chemical Research1972 , 5(8), 264–272. (Foundational kinetics of acetal cleavage).

  • Fujioka, H. et al. "Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions." Tetrahedron Letters2007 . (Modern catalytic approaches).

Sources

Application of 1,3-Dioxonane in fragrance industry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1,3-Dioxonane in High-Performance Fragrance Systems

Abstract

This application note details the physicochemical properties, synthesis, and formulation protocols for This compound (CAS: 1633-22-3), a 9-membered macrocyclic acetal.[1] Unlike its smaller homologs (1,3-dioxolanes and 1,3-dioxanes), this compound offers a unique combination of macrocyclic fixative properties and extreme hydrolytic stability in alkaline and oxidative media.[1] This guide is designed for R&D chemists seeking to extend fragrance longevity in functional products (bleach, depilatories, high-pH detergents) where traditional aldehydes and esters degrade rapidly.[1]

Chemical Identity & Olfactory Profile

This compound represents a class of "hidden" macrocycles. While often overshadowed by macrocyclic lactones (musks) and ketones, macrocyclic acetals provide a structural backbone that resists nucleophilic attack.

PropertySpecification
IUPAC Name This compound
Structure 9-membered heterocyclic ring (2 oxygens at 1,3 positions)
Precursors 1,6-Hexanediol + Formaldehyde (or equivalents)
Molecular Weight ~130.19 g/mol
Odor Profile Low-odor intensity, faint woody/ambergris nuance.[1][2] Primary function is fixation and modification of volatility.[1] Substituted derivatives exhibit strong musk notes.
LogP (Calc) ~1.8 – 2.2 (Lipophilic, substantive to fabric/hair)
Stability Excellent in pH 9–13; Stable in Hypochlorite (Bleach).
The Macrocyclic Advantage (Mechanism)

The 9-membered ring of this compound possesses distinct conformational flexibility compared to the rigid 5-membered (dioxolane) or 6-membered (dioxane) rings.[1]

  • Fixation Mechanism: The increased molecular weight and ring flexibility lower the vapor pressure of the mixture via Raoult’s Law deviations, trapping more volatile top-notes (citrus, aldehydes) in the matrix.[1]

  • Chemical Stability: The acetal linkage (

    
    ) is generally stable to bases. However, macrocyclic acetals resist acid hydrolysis better than acyclic acetals due to the kinetic stability  of the ring (entropic penalty of ring opening).
    

Synthesis & Purification Protocol

Objective: Synthesis of high-purity this compound for formulation testing. Scale: Laboratory (100g scale).

Reagents:
  • 1,6-Hexanediol (1.0 eq)[1]

  • Paraformaldehyde (1.1 eq)[1]

  • p-Toluenesulfonic acid (pTSA) (0.5 mol%)[1]

  • Solvent: Toluene or Cyclohexane (for azeotropic water removal)[1]

Step-by-Step Methodology:
  • Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stir bar.

  • Charging: Add 1,6-hexanediol (118g, 1.0 mol), Paraformaldehyde (33g, 1.1 mol eq), and Toluene (200mL).

  • Catalysis: Add pTSA (0.95g).

  • Reaction: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when theoretical water (~18mL) is collected (approx. 3-5 hours).

  • Quench: Cool to room temperature. Wash the organic phase with 10% NaHCO₃ solution (2 x 50mL) to neutralize the acid catalyst. Critical: Acid residues will promote polymerization during distillation.[1]

  • Isolation: Dry organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Distill the residue under vacuum (approx. 10 mbar). Collect the fraction boiling at ~80-85°C.

    • Quality Check: GC-MS should show >98% purity.[1] Major impurity is usually unreacted diol or oligomers.

Application Logic: Stability in Aggressive Media

The primary industrial application of this compound is in functional perfumery (bleach, drain cleaners, hair dyes).[1]

Comparative Stability Logic (DOT Diagram)

StabilityLogic Aldehyde Traditional Aldehyde (e.g., Octanal) Base High pH / Bleach Aldehyde->Base Aldol Condensation Oxidation to Acid Acetal Acyclic Acetal Acetal->Base Stable to Base Unstable to Acid Dioxonane This compound (Macrocyclic) Dioxonane->Base Hyper-Stable Steric Protection Base->Aldehyde Rapid Degradation (Off-odor) Base->Dioxonane Retains Odor Profile

Figure 1: Comparative stability of fragrance classes in aggressive alkaline/oxidative environments.[1]

Formulation Protocols

Protocol A: High-pH Surface Cleaner (Bleach-Based)

Objective: Mask the chlorine odor and provide a residual "clean" signal using this compound as a fixative core.[1]

Ingredient% w/wFunction
Sodium Hypochlorite (10% sol)20.00Active Bleach
Sodium Hydroxide1.00pH Adjuster (pH > 12)
Amine Oxide Surfactant3.00Cleaning Agent
This compound 0.50 Fixative / Stability Core
Eucalyptol (1,8-Cineole)0.30High-impact Top note (Stable)
Fenchyl Alcohol0.20Pine/Camphor note (Stable)
Deionized Waterq.s. 100Diluent

Procedure:

  • Pre-mix the fragrance oil: Blend this compound, Eucalyptol, and Fenchyl Alcohol.[1]

  • Add the surfactant to the water.

  • Slowly add the fragrance premix to the surfactant solution under agitation until solubilized (clear solution).

  • Add Sodium Hypochlorite and NaOH last.

  • Validation: Store at 40°C for 4 weeks. Evaluate chlorine loss (titration) and olfactory integrity.

Protocol B: "Blooming" Fabric Softener

Objective: Use this compound to retard the evaporation of floral aldehydes during the drying cycle.[1]

  • Base: Esterquat cationic base (5% active).

  • Fragrance Accord:

    • Hexyl Cinnamal: 40 parts[1]

    • This compound: 20 parts (Replaces standard solvent like DPG)[1]

    • Benzyl Acetate: 10 parts[1]

  • Dosing: 0.5% fragrance in finished softener.

  • Result: The this compound acts as a substantive carrier, depositing on the fabric (logP ~2) and slowing the release of Hexyl Cinnamal.

Analytical Validation (GC-MS)

To verify the stability of this compound in product bases, use the following method.

Extraction:

  • Weigh 1.0g of product (e.g., bleach cleaner).

  • Add 5.0mL Ethyl Acetate containing 100ppm Dodecane (Internal Standard).

  • Vortex for 1 min; Centrifuge to separate phases.

  • Inject organic layer.

GC Parameters:

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar column.

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 50°C (1 min) -> 10°C/min -> 250°C (5 min).

  • Detection: MS (EI mode, 70eV).

  • Target Ion: Monitor m/z 73 (characteristic of cyclic acetals) and m/z 130 (Molecular Ion).

Experimental Workflow Diagram

Workflow cluster_Analysis Validation Start Raw Material (this compound) Formulation Incorporate into Aggressive Base (pH 12) Start->Formulation Stress Stress Test 4 Weeks @ 45°C Formulation->Stress Extract Liquid-Liquid Extraction (EtOAc) Stress->Extract Sensory Sensory Panel (Triangle Test) Stress->Sensory GCMS GC-MS Analysis (Quant vs Internal Std) Extract->GCMS Result PASS / FAIL GCMS->Result Recovery > 90%? Sensory->Result No Off-Odor?

Figure 2: Validation workflow for ensuring this compound stability in finished products.

References

  • Chemical Structure & Class: Bauer, K., Garbe, D., & Surburg, H. (2001).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (See section on Cyclic Acetals).

  • Stability in Bleach: Givaudan S.A. (2014). Fragrance compositions for aggressive media. European Patent EP2757905A1. Link

  • Macrocyclic Chemistry: Kraft, P. (2004).[1] "Musk Odorants: Structure-Odor Relationships and Molecular Modeling". Fragrance Chemistry. Link[1]

  • Synthesis Protocol: Meskens, F. A. J. (1981).[1] "Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds". Synthesis, 1981(7), 501-522.[1] Link[1]

  • Safety & Toxicology: RIFM (Research Institute for Fragrance Materials) Database. Cyclic Acetals Safety Assessment. Link

Disclaimer: This protocol is for research purposes. Always consult the Material Safety Data Sheet (MSDS) before handling this compound or associated reagents.

Sources

Synthesis of Chiral 1,3-Dioxonane Derivatives: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,3-Dioxonanes in Modern Chemistry

Chiral 1,3-dioxonanes, seven-membered oxygen-containing heterocycles, are emerging as crucial structural motifs in a variety of fields, particularly in pharmaceutical sciences and asymmetric synthesis. Their conformational flexibility and the stereochemical information embedded within their structure make them valuable building blocks for complex natural products and designed bioactive molecules.[1][2][3] Furthermore, the acetal linkage within the 1,3-dioxonane ring can serve as a strategic protecting group for 1,4-diols and carbonyl compounds, stable under basic, reductive, or oxidative conditions, yet readily cleaved under acidic conditions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art methodologies for the synthesis of chiral this compound derivatives. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols, but also the scientific rationale behind the experimental choices.

Strategic Approaches to Chiral this compound Synthesis

The asymmetric construction of the seven-membered this compound ring presents unique challenges due to entropic and enthalpic barriers associated with forming medium-sized rings. However, several elegant strategies have been developed to overcome these hurdles, primarily revolving around two key approaches:

  • Cyclization of Pre-synthesized Chiral 1,4-Diols: This classical and reliable method involves the synthesis of an enantiomerically pure 1,4-diol followed by an acid-catalyzed acetalization or ketalization to form the seven-membered ring. The chirality of the final product is dictated by the stereochemistry of the diol precursor.

  • Asymmetric Cycloaddition Reactions: More contemporary approaches utilize powerful cycloaddition reactions to construct the heterocyclic ring and install stereocenters in a single, highly controlled step. These methods often employ sophisticated catalyst systems to achieve high levels of enantioselectivity.

This guide will explore both of these strategic avenues in detail, providing field-proven protocols and expert insights.

Methodology I: Asymmetric Synthesis of Chiral 1,4-Diol Precursors

The cornerstone of the first strategy is the availability of enantiomerically enriched 1,4-diols. Organocatalysis has emerged as a particularly powerful tool for this purpose, often involving an asymmetric aldol reaction to establish the initial stereocenter, followed by a stereoselective reduction.[4][5]

Organocatalytic Asymmetric Aldol Reaction and Subsequent Reduction

A prevalent and effective two-step strategy for synthesizing enantiomerically pure chiral 1,4-diols involves an initial organocatalytic asymmetric aldol reaction to generate a β-hydroxy ketone, which is then reduced stereoselectively.[4] This approach offers a versatile and highly controlled route to these crucial precursors.

Application Notes and Protocols

Protocol 1: Synthesis of a Chiral β-Hydroxy Ketone via Proline-Catalyzed Aldol Reaction

This protocol details a highly efficient method for the synthesis of a chiral β-hydroxy ketone, a key intermediate for 1,4-diols.

Reaction Scheme:

Materials:

  • Aldehyde (R1CHO)

  • Ketone (CH3COR2)

  • L-Proline (20 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in DMSO/H₂O (95:5, 2.0 mL) is added L-proline (0.023 g, 0.2 mmol).

  • The ketone (5.0 mmol) is then added, and the resulting mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with brine (3 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral β-hydroxy ketone.

Expert Insights: The use of a proline-derived organocatalyst in a DMSO/water solvent system is crucial for achieving high enantioselectivity.[4] The water content can significantly influence the reaction rate and stereochemical outcome.

Protocol 2: Stereoselective Reduction to a Chiral 1,4-Diol

Reaction Scheme:

Materials:

  • Chiral β-Hydroxy Ketone

  • Sodium borohydride (NaBH₄) or a stereoselective reducing agent (e.g., (R)-CBS-oxazaborolidine)

  • Methanol or Tetrahydrofuran (THF)

Procedure for Diastereoselective Reduction:

  • The chiral β-hydroxy ketone (1.0 mmol) is dissolved in methanol (10 mL) and cooled to 0 °C in an ice bath.

  • Sodium borohydride (0.04 g, 1.05 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude diol is purified by flash chromatography.

Expert Insights: The choice of reducing agent is critical for controlling the stereochemistry of the second hydroxyl group, allowing for the selective synthesis of syn- or anti-diols. For high diastereoselectivity, chiral reducing agents like Corey-Bakshi-Shibata (CBS) reagents are often employed.[5]

Methodology II: Direct Asymmetric Synthesis of the this compound Ring

Recent advancements have enabled the direct and highly enantioselective synthesis of the seven-membered dioxonane ring system, bypassing the need for pre-synthesized chiral diols. A standout example is the bimetallic relay-catalyzed three-component tandem [4+3]-cycloaddition.[6][7]

Rh(II)/Sm(III) Relay Catalytic [4+3]-Cycloaddition

This powerful methodology allows for the efficient assembly of chiral 4,5-dihydro-1,3-dioxepines from simple, achiral starting materials with excellent yields and enantioselectivities.[6][7]

Conceptual Workflow Diagram:

workflow cluster_reactants Starting Materials cluster_catalysis Catalytic System cluster_process Reaction Cascade cluster_product Final Product Ketoester β,γ-Unsaturated α-Ketoester Ylide_Formation Carbonyl Ylide Formation Ketoester->Ylide_Formation Aldehyde Aldehyde Aldehyde->Ylide_Formation Diazoacetate α-Diazoacetate Diazoacetate->Ylide_Formation Rh_cat Rh(II) Catalyst Rh_cat->Ylide_Formation Initiates Sm_cat Chiral N,N'-Dioxide-Sm(III) Complex Cycloaddition {[4+3]-Cycloaddition} Sm_cat->Cycloaddition Controls Enantioselectivity Ylide_Formation->Cycloaddition Intermediate Dioxepine Chiral 4,5-Dihydro- 1,3-Dioxepine Cycloaddition->Dioxepine

Caption: Workflow of the Rh(II)/Sm(III) catalyzed [4+3]-cycloaddition.

Protocol 3: Asymmetric [4+3]-Cycloaddition for Dihydro-1,3-Dioxepine Synthesis

This protocol is adapted from the highly efficient method developed by Feng, Liu, and coworkers.[6][7]

Reaction Scheme:

Materials:

  • β,γ-Unsaturated α-ketoester (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • α-Diazoacetate (1.5 equiv)

  • Rh₂(OAc)₄ (1.0 mol%)

  • Chiral N,N'-dioxide ligand (L1) (1.2 mol%)

  • Sm(OTf)₃ (1.0 mol%)

  • 4 Å Molecular Sieves

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand L1 (0.0024 mmol) and Sm(OTf)₃ (0.002 mmol).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • Add Rh₂(OAc)₄ (0.002 mmol) and 4 Å molecular sieves (100 mg).

  • Cool the mixture to the specified reaction temperature (e.g., 0 °C).

  • Add the β,γ-unsaturated α-ketoester (0.22 mmol) and the aldehyde (0.2 mmol).

  • A solution of the α-diazoacetate (0.3 mmol) in anhydrous DCM (1.0 mL) is then added dropwise via a syringe pump over 4 hours.

  • After the addition is complete, the reaction is stirred for an additional 2 hours.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the chiral dihydro-1,3-dioxepine.

Expert Insights: The bimetallic catalytic system is key to the success of this reaction. The Rh(II) catalyst facilitates the formation of a carbonyl ylide intermediate from the diazoacetate and aldehyde. The chiral N,N'-dioxide-Sm(III) complex then orchestrates the enantioselective [4+3]-cycloaddition with the β,γ-unsaturated α-ketoester. The slow addition of the diazoacetate is crucial to maintain a low concentration of this reactive species and suppress side reactions.

Mechanism Overview:

mechanism Reactants Diazoacetate + Aldehyde Rh_Carbene Rh(II)-Carbene Reactants->Rh_Carbene + Rh₂(OAc)₄ Ylide Carbonyl Ylide Intermediate Rh_Carbene->Ylide Transition_State Asymmetric Transition State Ylide->Transition_State Diene β,γ-Unsaturated α-Ketoester Diene->Transition_State Chiral_Catalyst Chiral Sm(III) Complex Chiral_Catalyst->Transition_State Controls Stereochemistry Product Chiral Dihydro-1,3-Dioxepine Transition_State->Product [4+3] Cycloaddition

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dioxonane

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1,3-Dioxonane (CAS: 505-19-1) . This 9-membered cyclic acetal presents unique purification challenges due to the thermodynamic instability characteristic of medium-sized rings (8–11 members) and the high risk of cationic ring-opening polymerization (CROP).

Topic: Distillation & Isolation Protocols for Medium-Ring Acetals

Target Compound: this compound (1,3-Dioxacyclononane) CAS: 505-19-1 Precursor: 1,6-Hexanediol + Formaldehyde

Executive Summary & Compound Profile

This compound is a 9-membered cyclic acetal. Unlike its stable 5-membered (dioxolane) and 6-membered (dioxane) analogs, the 9-membered ring suffers from significant transannular strain (Prelog strain) and entropic penalties during formation.

Critical Purification Risks:

  • Polymerization: Traces of acid catalyst (protons) or Lewis acids during distillation will trigger rapid, exothermic polymerization into poly(this compound).

  • Hydrolysis: The acetal linkage is acid-sensitive; moisture intrusion at high temperatures reverses the synthesis, regenerating 1,6-hexanediol and formaldehyde.

  • Thermal Instability: Attempting atmospheric distillation often leads to ring degradation. Vacuum distillation is mandatory.

Physical Property Estimates (Reference Data)
PropertyValue / RangeNotes
Boiling Point (Atm) >150°C (Est.)Decomposition likely at atm pressure.
Boiling Point (Vacuum) 65–75°C @ 10–15 mmHg Recommended working range.
Physical State Colorless LiquidMay crystallize at low temps (<0°C).
Density ~1.0 g/mLSimilar to homologous acetals.
Solubility Organic solventsMiscible with THF, DCM, Toluene.

Troubleshooting Guide (Q&A Format)

Category A: Distillation Failures & Polymerization

Q1: The material turned into a viscous gel/solid in the distillation pot. What happened? A: You likely experienced Cationic Ring-Opening Polymerization (CROP) .[1]

  • Cause: this compound is thermodynamically prone to polymerizing to relieve ring strain. Even trace amounts of the acid catalyst (p-TsOH, H₂SO₄) used in synthesis will initiate polymerization once the solvent is removed and heat is applied.

  • Solution: You must neutralize the reaction mixture before any concentration step.

    • Protocol: Wash the organic phase with saturated NaHCO₃ or 10% NaOH solution. Ensure the pH of the aqueous cut is >7.5.

    • Stabilization: Add a trace of solid base (e.g., anhydrous K₂CO₃ or triethylamine) to the distillation pot to scavenge any acidic species generated thermally.

Q2: I am seeing significant "smoking" or white fumes in the vacuum receiver. Is this the product? A: No, this is likely Formaldehyde or Paraformaldehyde reforming.

  • Cause: Thermal reversion (cracking) of the acetal. This occurs if the pot temperature is too high (>140°C) or if moisture is present (acid-catalyzed hydrolysis).

  • Solution:

    • Lower the pot temperature by improving your vacuum (target <5 mmHg).

    • Ensure the feed material is strictly dry (Karl Fischer <500 ppm). Water at high temperatures acts as a cracking agent.

Category B: Impurity Removal

Q3: My distillate contains a solid precipitate upon cooling. What is it? A: This is likely unreacted 1,6-Hexanediol .

  • Cause: 1,6-Hexanediol has a high boiling point (250°C atm / ~130°C @ 10 mmHg) and can co-distill if fractionation is poor.

  • Solution: Use a Vigreux column (at least 20 cm) or a packed column to improve separation efficiency. This compound is significantly more volatile than the diol. Ensure you stop the distillation before the pot runs dry to leave the diol behind.

Q4: Can I use simple distillation, or do I need fractional distillation? A: Fractional Distillation is required.

  • Reason: You must separate the cyclic monomer (this compound) from the linear oligomers and the high-boiling diol. Simple distillation will result in significant carryover of impurities.

  • Setup: Use a short-path vacuum distillation setup with a Vigreux column. Keep the path short to minimize residence time and thermal stress.

Category C: Safety & Storage[2][3]

Q5: Does this compound form peroxides? A: Yes. Like all cyclic ethers and acetals, it is susceptible to auto-oxidation.

  • Detection: Test with starch-iodide paper before distilling.

  • Removal: If positive, pass the crude material through a column of activated basic alumina. Do not distill peroxide-laden acetals to dryness.

  • Storage: Store under Argon/Nitrogen at 4°C with a stabilizer (e.g., BHT) if acceptable for your application.

Recommended Purification Workflow

The following diagram illustrates the critical decision points to prevent polymerization and ensure purity.

PurificationProtocol cluster_params Distillation Parameters Crude Crude Reaction Mixture (this compound + Toluene/Benzene) Quench Step 1: Alkaline Quench (Wash with NaHCO3/NaOH) Crude->Quench Neutralize Acid Catalyst Dry Step 2: Drying (MgSO4 + Filtration) Quench->Dry Remove Water Conc Step 3: Solvent Removal (Rotary Evap < 40°C) Dry->Conc Check Decision: Peroxide Test Conc->Check Alumina Pass through Basic Alumina Check->Alumina Positive (+) Distill Step 4: Vacuum Distillation (Add K2CO3 to pot) Check->Distill Negative (-) Alumina->Distill Product Pure this compound (Store under N2) Distill->Product Collect Fraction (approx 70°C @ 10mmHg) Params Vacuum: <10 mmHg Bath Temp: <100°C Stabilizer: K2CO3 (solid) Distill->Params

Figure 1: Purification logic flow for this compound, emphasizing acid neutralization and peroxide safety.

Detailed Experimental Protocol

Objective: Isolation of this compound from a reaction of 1,6-hexanediol and paraformaldehyde.

  • Quenching (Critical):

    • Upon reaction completion, cool the mixture to room temperature.

    • Wash the organic layer twice with 10% NaOH solution. This neutralizes the p-TsOH catalyst.

    • Wash once with brine.

    • Why: Any remaining acid will catalyze the reverse reaction or polymerization during heating.

  • Drying:

    • Dry the organic layer over anhydrous K₂CO₃ (Potassium Carbonate).

    • Note: Use K₂CO₃ instead of MgSO₄ if possible, as it provides an additional buffer against acidity.

  • Solvent Removal:

    • Remove the entrainer solvent (Benzene/Toluene) via rotary evaporation.

    • Bath temperature: Do not exceed 50°C.

    • Vacuum: Moderate (down to 20 mbar).

  • Vacuum Distillation:

    • Equipment: Short-path distillation head with a Vigreux column.

    • Additives: Add 0.5% w/w solid K₂CO₃ or CaO to the distillation flask. This acts as an in-situ acid scavenger during the run.

    • Pressure: Establish a vacuum of 5–10 mmHg .

    • Collection:

      • Fore-run: Discard the first 5-10% (contains residual solvent/water).

      • Main Fraction: Collect the steady boiling fraction (Expected: 65–75°C @ 10 mmHg ).

      • Stop point: Stop when the pot temperature rises sharply or residue becomes viscous (polymer/diol).

References

  • Synthesis of Medium Ring Acetals

    • Title: Synthesis of 1,3-Dioxocane and this compound by the Mixed Acetal Protocol.[2]

    • Source:Thieme Pharmaceutical & Chemical (Science of Synthesis).
    • URL:[Link]

  • Polymerization Risks (CROP)

    • Title: Cationic Ring-Opening Polymeriz
    • Source:Advances in Polymer Science (Penczek et al.).[3]

    • URL:[Link]

  • General Distillation of Cyclic Ethers

    • Title: Purification of Laboratory Chemicals (8th Edition) - General methods for cyclic ethers.
    • Source:Butterworth-Heinemann.
    • URL:[Link]

Sources

Technical Support Center: Medium-Ring Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #909: Failure to Cyclize 1,3-Dioxonanes (9-Membered Rings)

Status: Open | Priority: High | Assigned Specialist: Sr. Application Scientist

Executive Summary: The "Medium Ring" Gap

User Issue: "I am attempting to synthesize a substituted 1,3-dioxonane from 1,6-hexanediol and a ketone, but I am consistently recovering oligomeric gum or starting material. Standard Dean-Stark conditions are failing."

Root Cause Analysis: You are fighting the Illuminati-Mandolini Effect . The formation of 9-membered rings represents a kinetic and thermodynamic "deep minimum" in cyclization efficiency.

  • Entropic Disfavor: The probability of the two chain ends (the oxocarbenium ion and the distal hydroxyl) meeting is significantly lower than for 5- or 6-membered rings.

  • Enthalpic Strain (Prelog Strain): 9-membered rings suffer from severe transannular interactions (CH₂ groups across the ring bumping into each other), creating a high activation energy barrier.

To overcome this, we must shift the reaction trajectory from intermolecular polymerization (gum) to intramolecular cyclization (target).

Diagnostic Workflow (Troubleshooting)
Decision Tree: Why is my reaction failing?

Troubleshooting Start Symptom: Low Yield / Gum CheckConc Check Concentration (Is it > 0.05 M?) Start->CheckConc Dilution Action: High Dilution (< 0.01 M) CheckConc->Dilution Yes (Polymerization Risk) CheckSubst Check Diol Structure (Gem-dimethyl present?) CheckConc->CheckSubst No (Already Dilute) ThorpeIngold Action: Design substrate with gem-dimethyl (Thorpe-Ingold) CheckSubst->ThorpeIngold No (Flexible Chain) CheckWater Water Removal Method CheckSubst->CheckWater Yes Sieves Action: Switch to 3A/4A Molecular Sieves CheckWater->Sieves Dean-Stark (Too Slow) CheckCat Catalyst Type CheckWater->CheckCat Sieves Used LewisAcid Action: Switch to Bi(OTf)3 or Sc(OTf)3 CheckCat->LewisAcid pTSA Failed

Figure 1: Diagnostic logic flow for identifying the bottleneck in medium-ring acetalization.

Technical Solutions & Protocols
Strategy A: The Concentration Limit (Kinetics)

The Science: The rate of cyclization (


) is first-order, while the rate of polymerization (

) is second-order. By lowering concentration, you exponentially penalize the polymerization pathway.

The Protocol:

  • Solvent: Toluene or Benzene (non-polar solvents favor tight ion pairing).

  • Concentration: Strictly < 0.01 M .

    • Standard: 1 mmol substrate in 10 mL (0.1 M) → Fail (Polymers).

    • Required: 1 mmol substrate in 100–200 mL.

  • Addition: Do not dump reagents. Use a syringe pump to slowly add the diol/carbonyl mixture to the refluxing acid catalyst solution (Pseudo-high dilution).

Strategy B: The Thorpe-Ingold Effect (Thermodynamics)

The Science: If your 1,6-diol is a linear chain (e.g., 1,6-hexanediol), the rotational freedom allows the chain to "flail," making ring closure entropically costly. Introducing bulky groups (gem-dimethyl) on the carbon chain restricts rotation and forces the chain ends closer together (Angle Compression).[1]

Substrate StructureRelative Cyclization Rate (Approx)Outcome
Linear 1,6-Hexanediol 1xMostly Polymer
2,2-Dimethyl-1,6-hexanediol ~10–50xMixed Product
3,3-Dimethyl-1,6-hexanediol ~100xFavors Ring

Recommendation: If possible, modify your drug scaffold to include a gem-dimethyl group at C3 or C4 of the diol chain.

Strategy C: Advanced Catalysis (Lewis Acid Tuning)

The Science: Traditional Bronsted acids (pTSA) generate water which can reverse the reaction (hydrolysis). In sterically hindered systems, the oxocarbenium intermediate is short-lived. Lewis Acids, specifically "water-tolerant" ones, can coordinate the carbonyl oxygen more effectively without being deactivated immediately by the water byproduct.

Recommended Catalyst: Bismuth(III) Triflate [Bi(OTf)₃]

  • Why: It is highly active, water-tolerant, and works at lower temperatures than pTSA, reducing thermal polymer degradation.

  • Loading: 1–5 mol%.

Master Protocol: High-Dilution Bi(OTf)₃ Mediated Cyclization

Objective: Synthesis of 2,2-dialkyl-1,3-dioxonane from 1,6-diol.

Reagents:

  • 1,6-Diol (1.0 equiv)

  • Ketone/Aldehyde (1.2 equiv)

  • Bi(OTf)₃ (0.05 equiv)

  • Toluene (Anhydrous)

  • Molecular Sieves (4A, activated powder)

Step-by-Step:

  • Setup: Flame-dry a 500 mL 2-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser.

  • Dehydration Zone: Add activated 4A molecular sieve powder (2 g per mmol substrate) to the flask. Note: Powder is faster than beads for scavenging water in dilute systems.

  • Catalyst Prep: Add Bi(OTf)₃ (5 mol%) and 150 mL of anhydrous Toluene.

  • Slow Addition:

    • Dissolve the 1,6-diol (1 mmol) and Ketone (1.2 mmol) in 50 mL of Toluene.

    • Load this solution into a syringe.

    • Heat the reaction flask to reflux (110°C).

    • Use a syringe pump to add the reagents over 4–6 hours .

  • Aging: After addition is complete, reflux for an additional 2 hours.

  • Quench: Cool to RT. Filter through a pad of Celite (to remove sieves/catalyst). Wash with NaHCO₃ (sat. aq).

  • Purification: Concentrate in vacuo. 9-membered rings are often oils; purify via flash chromatography (Hexane/EtOAc).

Mechanistic Visualization

Pathway: Acid-Catalyzed Acetalization vs. Oligomerization

Mechanism Start 1,6-Diol + Ketone Hemi Hemiacetal Intermediate Start->Hemi H+ Oxo Oxocarbenium Ion (Reactive Species) Hemi->Oxo -H2O Ring This compound (9-Membered Ring) Oxo->Ring Intramolecular Attack (Favored by Dilution) Polymer Linear Oligomer (Gum/Waste) Oxo->Polymer Intermolecular Attack (Favored by Conc.)

Figure 2: The critical divergence point. High dilution forces the Oxocarbenium ion to react with its own tail (Intramolecular) rather than a neighbor (Intermolecular).

References & Authority
  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. Link

    • Core authority on the kinetics of medium-ring formation.

  • Jung, M. E., & Piizzi, G. (2005).[2] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735–1766. Link

    • Definitive review on the Thorpe-Ingold effect.

  • Smith, B. M., et al. (2002). Bismuth(III) Triflate: A Water-Tolerant Lewis Acid Catalyst. Synlett, 2002(7). Link

    • Validation for Bi(OTf)3 as a superior catalyst for difficult acetalizations.

  • Clerici, A., et al. (1998). High Dilution Synthesis of Macrocyclic Acetals. Journal of Organic Chemistry. Link

    • Protocol grounding for the syringe pump method.

Sources

Technical Support Center: Stabilizing 1,3-Dioxonane Against Acid-Mediated Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxonanes, a class of seven-membered cyclic acetals, are valuable intermediates and components in organic synthesis and drug development, often utilized as protecting groups for carbonyls or as structural motifs in active pharmaceutical ingredients. However, their inherent lability in acidic environments presents a significant challenge. This guide provides a comprehensive resource for understanding, troubleshooting, and preventing the acid-mediated degradation of 1,3-dioxonanes, ensuring the integrity and stability of your compounds and formulations.

Frequently Asked Questions (FAQs)

Q1: What is acid-mediated degradation and why is it a concern for 1,3-dioxonanes?

Acid-mediated degradation is the chemical breakdown of a compound catalyzed by the presence of an acid (either Brønsted or Lewis acids). For 1,3-dioxonanes, which are cyclic acetals, this process involves hydrolysis—cleavage of the acetal bond by water—which is significantly accelerated at low pH.[1][2] This is a critical concern because even trace acidic impurities or environmental exposure can lead to the ring-opening of the 1,3-dioxonane, resulting in the formation of the parent aldehyde or ketone and the corresponding diol. This degradation compromises the compound's purity, reduces the yield of desired products, and can introduce impurities that may be difficult to remove or possess undesirable toxicological profiles.

Q2: What is the chemical mechanism of this compound degradation?

The degradation is a classic acid-catalyzed acetal hydrolysis. The reaction proceeds through the following key steps:

  • Protonation: An oxygen atom in the dioxonane ring is protonated by an acid (H₃O⁺), converting it into a good leaving group (water).[3]

  • Carbocation Formation: The C-O bond cleaves, leading to the formation of a resonance-stabilized carbocation and the opening of the ring to form a hemiacetal intermediate.[3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: The resulting oxonium ion is deprotonated, yielding the parent carbonyl compound (aldehyde or ketone) and the 1,4-butanediol derivative.

This process is reversible, and the equilibrium can be shifted. In the presence of excess water and acid, the degradation (hydrolysis) is favored.[4]

Acid-Mediated Degradation of this compound Dioxonane This compound inv1 Dioxonane->inv1 + H₃O⁺ ProtonatedDioxonane Protonated Intermediate Carbocation Resonance-Stabilized Carbocation + Water ProtonatedDioxonane->Carbocation Slow, Rate-Determining inv2 Carbocation->inv2 + H₂O Hemiacetal Hemiacetal Intermediate inv3 Hemiacetal->inv3 + H₃O⁺ Products Aldehyde/Ketone + 1,4-Butanediol inv1->ProtonatedDioxonane Fast inv2->Hemiacetal Fast inv3->Products Fast

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Q3: What are the primary factors that influence the rate of degradation?

Several factors can accelerate the degradation of 1,3-dioxonanes. Understanding these is key to preventing instability.

  • pH: This is the most critical factor. The rate of hydrolysis is directly proportional to the concentration of hydronium ions (H₃O⁺). Even a small decrease in pH can lead to a significant increase in the degradation rate.[1] Most acetals are considerably more stable at neutral or slightly alkaline pH.[2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.

  • Water Content: Water is a key reactant in the hydrolysis process. In completely anhydrous (water-free) conditions, the degradation pathway is inhibited.[6][7] The presence of moisture, even from atmospheric humidity, can be sufficient to initiate degradation if an acid catalyst is present.

  • Acid Catalyst Strength: Stronger acids will catalyze the reaction more efficiently than weaker acids. The presence of even trace amounts of strong acids like HCl or H₂SO₄ can be highly detrimental.[8]

Q4: How can I detect if my this compound sample is degrading?

Degradation can be identified through several observations:

  • Physical Changes: A change in the physical appearance of the sample, such as color change, precipitation of the parent diol, or a change in viscosity for liquid formulations, can indicate degradation.

  • Odor: The formation of the parent aldehyde may result in a noticeable change in odor.

  • Analytical Monitoring: The most reliable method is through analytical techniques. A decrease in the peak area of the this compound and the appearance of new peaks corresponding to the degradation products can be monitored over time using methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9] GC-Mass Spectrometry (GC-MS) is particularly powerful for identifying the specific degradation products.[10]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 1,3-dioxonanes.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Unexpected pH Drop in a formulation over time.1. Oxidation of Components: An aldehyde degradation product may have oxidized to a carboxylic acid. 2. Interaction with Container: Leaching of acidic components from the storage container. 3. Degradation of Excipients: Other components in the formulation may be degrading to form acidic byproducts.1. Inert Atmosphere: Store the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Container Compatibility Study: Ensure the storage container is made of an inert material (e.g., Type I borosilicate glass). 3. Excipient Purity Check: Verify the stability and purity of all other components in the formulation.
New Peaks in HPLC/GC Analysis appearing during a stability study.1. Acid-Catalyzed Hydrolysis: This is the most likely cause, leading to the formation of the parent aldehyde/ketone and diol. 2. Thermal Degradation: If using GC, high inlet temperatures can sometimes cause degradation of thermally labile compounds.[11]1. Confirm Identity: Use GC-MS to identify the new peaks. If they match the expected degradation products, implement stabilization strategies (see Prevention section). 2. Optimize GC Method: Lower the injector port temperature and use a faster ramp rate to minimize the time the analyte spends at high temperatures.[11] Consider derivatization if thermal lability is a persistent issue.
Low Yield in Synthesis when using this compound as a protecting group in an acidic step.1. Premature Deprotection: The acidic conditions of the reaction are cleaving the this compound protecting group.[12] 2. Incomplete Initial Protection: The initial formation of the this compound may not have gone to completion, leaving starting material that reacts in the subsequent step.1. Use Milder Conditions: Explore alternative, non-acidic catalysts or reaction conditions if possible for the desired transformation.[13] 2. Change Protecting Group: If acidic conditions are unavoidable, consider a more acid-stable protecting group. 3. Verify Purity: Ensure the this compound-protected intermediate is pure and free of starting material before proceeding to the acidic step.

Prevention Strategies & Protocols

Proactive measures are essential for maintaining the stability of 1,3-dioxonanes.

Strategy 1: Rigorous pH Control

Maintaining a neutral to slightly alkaline pH is the most effective way to prevent hydrolysis.

  • Buffering: For solutions, incorporate a suitable buffer system to maintain the pH within a stable range (typically pH 7-8). The choice of buffer is critical, as some buffer components can participate in the reaction. Phosphate or bicarbonate buffers are common choices.

  • Aqueous Acid Removal: During workup after a reaction, ensure all aqueous acid is thoroughly removed by washing with a basic solution (e.g., saturated sodium bicarbonate) followed by water, and then drying the organic layer completely.

Strategy 2: Use of Acid Scavengers

In non-aqueous systems or solid formulations, acidic impurities can be neutralized by adding a basic, non-nucleophilic substance known as an acid scavenger.

  • Mechanism: These are solid or liquid bases that react with and neutralize trace acids, preventing them from catalyzing the degradation of the this compound.

  • Selection: The choice of scavenger depends on the system's compatibility (solubility, reactivity).

Acid Scavenger Type Examples Application Notes
Inorganic Bases Anhydrous Potassium Carbonate (K₂CO₃), Calcium Carbonate (CaCO₃)Insoluble in many organic solvents; used as a solid scavenger during storage or in reaction mixtures. Easily removed by filtration.
Epoxides Propylene Oxide, Epoxidized Soybean Oil[14]Act as very effective, irreversible acid scavengers. The epoxide ring is opened by the acid, consuming it in the process. Useful in liquid formulations.
Sterically Hindered Amines Proton Sponge® (1,8-Bis(dimethylamino)naphthalene), Diisopropylethylamine (DIPEA)Highly basic but non-nucleophilic due to steric hindrance. Soluble in organic solvents. Use with caution as they can be difficult to remove.
Protocol: Screening for an Effective Acid Scavenger
  • Setup: Prepare several small-scale samples of your this compound in the intended solvent or formulation.

  • Spiking: Intentionally spike the samples with a known, small amount of a relevant acid (e.g., a solution of HCl in isopropanol) to simulate acidic contamination. Leave one sample un-spiked as a negative control.

  • Stabilizer Addition: To each spiked sample (except for one positive control), add a different potential acid scavenger at a low concentration (e.g., 0.1-1.0% w/w).

  • Incubation: Store all samples under identical, accelerated conditions (e.g., 40°C).

  • Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample and analyze by GC or HPLC to quantify the remaining this compound.

  • Evaluation: Plot the concentration of this compound versus time for each condition. The most effective scavenger will show the slowest rate of degradation, closest to the negative control.

Strategy 3: Control of Water and Temperature
  • Anhydrous Conditions: When working with 1,3-dioxonanes in organic synthesis, use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7]

  • Storage: Store pure compounds and formulations in tightly sealed containers with a desiccant if necessary. For long-term storage, refrigeration (2-8°C) is recommended to slow the kinetic rate of any potential degradation.[5][15]

Analytical Protocol for Monitoring Degradation

This section provides a general workflow for quantifying this compound and its primary degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Workflow A Sample Preparation (Dilution in appropriate solvent, add internal standard) B GC Injection (Volatilization in heated inlet) A->B C GC Separation (Separation of components on capillary column) B->C D MS Ionization & Detection (Electron Impact Ionization, Quadrupole Mass Analyzer) C->D E Data Acquisition (Total Ion Chromatogram & Mass Spectra) D->E F Data Analysis (Peak Integration, Library Matching, Quantification) E->F

Caption: General workflow for analyzing this compound degradation by GC-MS.

Step-by-Step GC-MS Methodology
  • Standard Preparation: Prepare calibrated stock solutions of the pure this compound, the expected parent aldehyde/ketone, the corresponding diol, and a suitable internal standard (IS) in a compatible solvent (e.g., dichloromethane or ethyl acetate).

  • Sample Preparation: Accurately weigh a known amount of the test sample, dissolve it in the chosen solvent, and add a known amount of the internal standard. Dilute to a final concentration within the calibrated range.[16]

  • GC-MS Instrument Setup (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250°C (optimize to prevent thermal degradation).[11]

    • Oven Program: Start at a low temperature (e.g., 50°C) for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Use Electron Impact (EI) ionization. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 35-400) or use Selected Ion Monitoring (SIM) for higher sensitivity and specificity.[17]

  • Analysis: Inject the prepared standards to create a calibration curve. Then, inject the test samples.

  • Quantification: Identify the peaks for the this compound and its degradation products based on their retention times and mass spectra. Quantify the amount of each compound by comparing its peak area ratio relative to the internal standard against the calibration curve.

References

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Available at: [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

  • Khan Academy. (2019). Acetals and ketals as protecting groups. YouTube. Available at: [Link]

  • OrganicChemGuide. (n.d.). 17.03 Acetals and Ketals. Available at: [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

  • ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Available at: [Link]

  • Svejstrup, T. D., et al. (2018). Photocatalytic Synthesis of Acetals and Ketals from Aldehydes and Silylenolethers without the Use of Acids. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • Byrd, H., et al. (2019). Monitoring Basic Acetal Reactions by GC-MS. ResearchGate. Available at: [Link]

  • De, S., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Available at: [Link]

  • Mabrouk, M., et al. (2023). Acetals as pH-Sensitive Linkages for Drug Delivery. ResearchGate. Available at: [Link]

  • Knapp, M. (2007). The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea. Digital Showcase @ University of Lynchburg. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Available at: [Link]

  • Yuan, S., et al. (2014). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Environmental Science and Pollution Research. Available at: [Link]

  • Dumeignil, F., et al. (2017). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. PubMed. Available at: [Link]

  • Al-Sayah, M., et al. (2022). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. MDPI. Available at: [Link]

  • Mahendra, S., et al. (2012). The impact of chlorinated solvent co-contaminants on the biodegradation kinetics of 1,4-dioxane. ScienceDirect. Available at: [Link]

  • Pérez-Cárceles, M. D., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry. Available at: [Link]

  • Chapman, C. J., et al. (2023). Amine-bearing cyclic ketene acetals for pH-responsive and degradable polyesters through radical ring-opening polymerisation. Polymer Chemistry. Available at: [Link]

  • Kelley, C., et al. (2002). Effect of temperature on THF and 1,4-dioxane biodegradation. ResearchGate. Available at: [Link]

  • Al-Sayah, M., et al. (2022). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. ResearchGate. Available at: [Link]

  • Pérez-Sicairos, S., et al. (2015). Kinetics of the Degradation of 1,4-Dioxane Using Persulfate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 1,3-Dioxonane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-dioxonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this seven-membered cyclic acetal. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, with a particular focus on catalyst loading and its impact on reaction efficiency and yield.

Introduction: The Nuances of this compound Synthesis

The synthesis of this compound, typically achieved through the acid-catalyzed acetalization of 1,4-butanediol with an aldehyde (commonly formaldehyde or its equivalents), is a reversible reaction. While seemingly straightforward and analogous to the formation of smaller 1,3-dioxolanes and 1,3-dioxanes, the formation of a seven-membered ring introduces specific thermodynamic and kinetic challenges.[1] These can include slower reaction rates and a greater propensity for side reactions, such as oligomerization of the diol or aldehyde.[2] Therefore, careful optimization of reaction parameters, especially catalyst loading, is critical for success.

This guide provides in-depth, experience-based insights into troubleshooting and optimizing your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for this compound synthesis?

A1: The most common catalysts are strong Brønsted acids.[1] These include:

  • p-Toluenesulfonic acid (p-TsOH): This is often the first choice due to its effectiveness, ease of handling as a solid, and relatively moderate acidity, which can help to minimize side reactions compared to stronger mineral acids.[3][4]

  • Sulfuric acid (H₂SO₄): A strong and inexpensive option, but its high acidity can sometimes promote side reactions like polymerization or dehydration, especially at higher concentrations and temperatures.

  • Solid Acid Catalysts (e.g., Amberlyst-15, Nafion): These offer the significant advantage of easy removal from the reaction mixture by simple filtration, simplifying the workup process.[5] They are particularly useful for continuous flow processes.

Lewis acids such as zinc chloride (ZnCl₂) or cerium(III) trifluoromethanesulfonate can also be employed, and may offer different selectivity profiles.[6][7]

Q2: How does catalyst loading impact the yield of this compound?

A2: Catalyst loading is a critical parameter that requires careful optimization.

  • Insufficient Catalyst: Too little catalyst will result in a very slow or incomplete reaction, leading to low conversion of the starting materials and consequently a low yield of this compound.

  • Excessive Catalyst: Conversely, an overly high concentration of a strong acid catalyst can be detrimental. It can promote side reactions such as the polymerization of formaldehyde or the formation of oligomeric ethers from 1,4-butanediol.[2] This not only consumes the starting materials but also complicates the purification of the desired product. Finding the optimal catalyst loading is therefore a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions.

Q3: Why is water removal so important in this compound synthesis?

A3: The formation of this compound is a reversible equilibrium reaction that produces one molecule of water for each molecule of product formed. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (1,4-butanediol and formaldehyde), thereby reducing the yield of the desired acetal.[2] Therefore, the continuous removal of water is essential to drive the reaction to completion. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[4]

Q4: What are the common sources of formaldehyde for this reaction, and do they affect the outcome?

A4: Formaldehyde is a gas at room temperature, so more convenient sources are typically used in the lab:

  • Paraformaldehyde (PFA): A solid polymer of formaldehyde that decomposes in the presence of an acid catalyst to provide monomeric formaldehyde in situ.[8] This is a very common and practical source.

  • Formalin: An aqueous solution of formaldehyde (typically 37% by weight). While it is a direct source of formaldehyde, the presence of a significant amount of water requires more efficient water removal from the reaction.[9] Using formalin can make it more challenging to drive the equilibrium to the product side.

  • Trioxane: A stable, cyclic trimer of formaldehyde that also decomposes under acidic conditions to release formaldehyde.

For optimal results, especially in terms of yield, using a less water-intensive source like paraformaldehyde is often preferred.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Scientific Explanation Troubleshooting Steps
Insufficient Catalyst Activity The acid catalyst is essential to protonate the carbonyl oxygen of formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diol.[10] Without sufficient protonation, the reaction rate is negligible.1. Verify Catalyst Quality: Ensure the acid catalyst is not old or decomposed. p-TsOH, for example, can absorb moisture over time. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%). Be cautious not to add too much, which can lead to side reactions (see below).
Equilibrium Not Driven to Products The presence of water in the reaction mixture shifts the equilibrium away from the desired this compound.1. Check Dean-Stark Apparatus: Ensure the setup is functioning correctly and efficiently removing water. The solvent should be refluxing and water collecting in the trap. 2. Use Anhydrous Reagents and Solvents: Ensure the 1,4-butanediol and the solvent (e.g., toluene) are sufficiently dry.
Reaction Time is Too Short The formation of a seven-membered ring can be kinetically slower than for smaller rings due to entropic factors.1. Monitor the Reaction: Use TLC or GC to monitor the disappearance of the limiting starting material. 2. Extend Reaction Time: Continue the reaction until no further product formation is observed.
Reaction Temperature is Too Low The depolymerization of paraformaldehyde and the overall acetalization reaction require a certain activation energy.1. Ensure Adequate Reflux: The solvent should be refluxing vigorously enough to facilitate efficient azeotropic water removal. 2. Check Heating Mantle Temperature: Verify that the heating source is providing the correct temperature for the chosen solvent to reflux.

Problem 2: Formation of Significant Byproducts

Possible Cause Scientific Explanation Troubleshooting Steps
Polymerization of Formaldehyde High concentrations of acid can catalyze the polymerization of formaldehyde, leading to the formation of polyoxymethylene.1. Reduce Catalyst Loading: This is the most common cause. Decrease the amount of acid catalyst used. 2. Control the Rate of Formaldehyde Generation: If using paraformaldehyde, ensure the reaction temperature is not excessively high, which could lead to a rapid, uncontrolled release of formaldehyde.
Oligomerization of 1,4-Butanediol Under strongly acidic conditions and at high temperatures, diols can undergo intermolecular dehydration to form ethers.1. Lower the Reaction Temperature: If possible, use a lower boiling point solvent for the azeotropic removal of water, although this may increase reaction time. 2. Reduce Catalyst Loading: A lower acid concentration will disfavor this side reaction.
Formation of Other Cyclic Acetals If impurities are present in the formaldehyde source or if the reaction is not driven to completion, mixed acetals or other cyclic byproducts can form.1. Use Pure Reagents: Ensure the purity of both the 1,4-butanediol and the formaldehyde source. 2. Ensure Complete Reaction: Drive the reaction to completion by efficient water removal and adequate reaction time.

Data Presentation

Table 1: Effect of Catalyst Type and Loading on Cyclic Acetal Synthesis

CatalystTypical Loading (mol%)Relative Reaction RateCommon SolventsKey Considerations
p-Toluenesulfonic acid (p-TsOH)0.5 - 2Moderate to FastToluene, BenzeneEasy to handle solid; good balance of reactivity and selectivity.[3][4]
Sulfuric Acid (H₂SO₄)0.1 - 1FastToluene, HexaneHighly active but can cause charring and side reactions if not used carefully.
Amberlyst-1510 - 20 (wt%)ModerateToluene, DichloromethaneHeterogeneous catalyst, easy to remove; may require higher loading.[5]
Zinc Chloride (ZnCl₂)5 - 15Slow to ModerateToluene, No SolventLewis acid catalyst, can be milder for sensitive substrates.

Note: The optimal catalyst loading is substrate-dependent and should be determined empirically for this compound synthesis.

Experimental Protocols

Detailed Step-by-Step Methodology for this compound Synthesis

This protocol is a general guideline. The scale and specific conditions may need to be adjusted based on your experimental goals.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 1,4-butanediol (1.0 eq), paraformaldehyde (1.1 eq), and toluene (sufficient to suspend the reagents and allow for efficient reflux).

    • Add p-toluenesulfonic acid monohydrate (0.01 eq, 1 mol%).

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring. The toluene should be refluxing, and the azeotropic mixture of toluene and water should be collecting in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is being formed. This can be confirmed by TLC or GC analysis of the reaction mixture.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

This compound Synthesis Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization and Dehydration Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H+ (cat.) H+ H+ Hemiacetal_Intermediate Hemiacetal Intermediate 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol->Hemiacetal_Intermediate + Protonated Formaldehyde Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Oxonium_Ion Oxonium Ion Intermediate Protonated_Hemiacetal->Oxonium_Ion - H2O This compound This compound Oxonium_Ion->this compound - H+ H2O H2O

Caption: Acid-catalyzed mechanism for this compound formation.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Water Is water collecting in the Dean-Stark trap? Start->Check_Water Check_Setup Check Dean-Stark Setup Integrity Start->Check_Setup Check_Catalyst Review Catalyst Loading and Quality Check_Water->Check_Catalyst No Monitor_Reaction Monitor Reaction byTLC/GC Check_Water->Monitor_Reaction Yes Increase_Loading Incrementally Increase Catalyst Loading Check_Catalyst->Increase_Loading Check_Purity Verify Reagent Purity Check_Catalyst->Check_Purity Increase_Loading->Monitor_Reaction Check_Purity->Monitor_Reaction Dry_Reagents Dry Solvents and Reagents Check_Setup->Dry_Reagents Dry_Reagents->Monitor_Reaction Extend_Time Extend Reaction Time Monitor_Reaction->Extend_Time Incomplete Check_Temp Is Reflux Temperature Optimal? Monitor_Reaction->Check_Temp Complete Success Yield Improved Extend_Time->Success Adjust_Heat Adjust Heating Check_Temp->Adjust_Heat No Check_Temp->Success Yes Adjust_Heat->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

  • ResearchGate. (n.d.). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. Retrieved from [Link]

  • Karaman, R. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5564-5583. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276575B - Method for preparing 1,3-dioxolane.
  • Google Patents. (n.d.). RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • ResearchGate. (2014). Efficient synthesis of 1,3-dioxanes catalyzed by trifluoromethanesulfonic acid using formalin as formaldehyde source. Retrieved from [Link]

  • Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
  • Kita, Y., et al. (2011). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 16(5), 3791-3801. Retrieved from [Link]

  • YouTube. (2023). Making 1,3-Dioxolane. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1972). Syntheses of Some Derivatives of 1,4- Dioxane and 1,3-Dioxolane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts.
  • ResearchGate. (2012). Low Catalyst Loading in Ring-Closing Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (2015). New Approach to the Synthesis of 1,3-Dioxolanes. Retrieved from [Link]

  • ACS Publications. (2021). Palladium-Catalyzed Ring-Closing Reaction for the Synthesis of Saturated N-Heterocycles with Aminodienes and N,O-Acetals. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbohydrate cyclic acetal formation and migration. Retrieved from [Link]

  • NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from [Link]

  • NIH. (2020). Direct Synthesis of Bicyclic Acetals via Visible Light Catalysis. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • ScienceDirect. (2016). Separation of 1,3-dioxolane from its azeotropic aqueous solution by using Good's buffer ionic liquid [TMA][EPPS]. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 1,3-Dioxonane Formation by Efficient Water Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical process of water removal during 1,3-dioxonane formation reactions. Our goal is to equip you with the fundamental knowledge and practical techniques to enhance your reaction yields and product purity.

The formation of 1,3-dioxonanes, a subset of acetals, is a reversible, acid-catalyzed reaction between a carbonyl compound (aldehyde or ketone) and a 1,3-diol. A key byproduct of this equilibrium reaction is water. According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired this compound.[1] Therefore, the active and efficient removal of water is paramount to drive the reaction to completion.[1]

This guide is structured to address common challenges and questions in a direct, question-and-answer format, providing you with both the "how" and the "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield consistently low, even with a catalyst?

Low yields in this compound synthesis are frequently attributed to the presence of water, which, as a product, inhibits the forward reaction. To achieve high yields, it is crucial to actively remove water from the reaction mixture.[1] This can be accomplished through either physical or chemical methods.

Troubleshooting Steps:

  • Assess Your Water Removal Strategy: Are you actively removing water? If not, this is the most likely cause of low yields.

  • Evaluate Reagent Purity: Ensure your starting materials (carbonyl compound, 1,3-diol, and solvent) are anhydrous.

  • Catalyst Activity: Confirm that your acid catalyst has not been deactivated by impurities.

Q2: What are the primary methods for removing water from my reaction?

There are two main approaches to water removal in this compound formation: physical removal via azeotropic distillation and chemical sequestration using drying agents.

  • Azeotropic Distillation: This technique involves refluxing the reaction in a solvent that forms a minimum-boiling azeotrope with water.[2] The azeotrope, a mixture with a constant boiling point, is distilled off, condensed, and collected in a specialized piece of glassware called a Dean-Stark apparatus.[1][3][4][5] The denser water separates from the less dense organic solvent in the trap, allowing the solvent to return to the reaction flask while the water is collected.[1][4]

  • Chemical Drying Agents: These are anhydrous substances added directly to the reaction mixture to react with or absorb the water as it is formed.[6][7] This method is often simpler to set up than azeotropic distillation.

Below is a diagram illustrating the decision-making process for choosing a water removal method.

Water_Removal_Decision_Tree Choosing a Water Removal Method Start Start: Low this compound Yield Check_Water_Removal Is water being actively removed? Start->Check_Water_Removal No_Removal Implement a water removal strategy. Check_Water_Removal->No_Removal No Yes_Removal Evaluate the current removal method. Check_Water_Removal->Yes_Removal Yes Method_Choice Which method is appropriate for my scale and reagents? Yes_Removal->Method_Choice Azeotropic Azeotropic Distillation (e.g., Dean-Stark) Method_Choice->Azeotropic Heat-stable reagents, Scales > 5 mmol Chemical Chemical Drying Agents Method_Choice->Chemical Heat-sensitive reagents, Small scales Azeotropic_Pros Pros: - Continuous removal - High efficiency for larger scales Azeotropic->Azeotropic_Pros Chemical_Pros Pros: - Simple setup - Suitable for small scales and heat-sensitive substrates Chemical->Chemical_Pros

Caption: Decision tree for selecting a water removal method in this compound synthesis.

Troubleshooting Guide: Azeotropic Distillation with a Dean-Stark Apparatus

Q3: I'm using a Dean-Stark apparatus, but no water is collecting. What's wrong?

This is a common issue that can often be resolved by systematically checking your experimental setup and conditions.

Potential Causes and Solutions:

  • Incorrect Solvent: The solvent must form a lower-boiling azeotrope with water and be less dense than water for the Dean-Stark trap to function correctly. Toluene and benzene are standard choices.[8]

  • Insufficient Heating: The reaction must be at a vigorous reflux to ensure the azeotrope is continuously distilled.

  • Leaks in the System: Ensure all glassware joints are properly sealed. Leaks can prevent the vapor from reaching the condenser.

  • Inadequate Condenser Cooling: If the condenser is not cold enough, the azeotrope will not condense and will be lost from the system. Check the water flow through the condenser.

Experimental Protocol: this compound Synthesis using a Dean-Stark Apparatus
  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[3]

  • Reagents: To the flask, add the carbonyl compound (1.0 eq), the 1,3-diol (1.1-1.2 eq), a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid), and the azeotroping solvent (e.g., toluene).

  • Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: The reaction is complete when no more water collects in the trap.

  • Workup: Allow the reaction to cool. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Dean_Stark_Workflow Azeotropic Distillation Workflow Start Assemble Glassware: Flask, Dean-Stark, Condenser Add_Reagents Add Carbonyl, Diol, Catalyst, and Toluene Start->Add_Reagents Heat Heat to Vigorous Reflux Add_Reagents->Heat Distill Azeotrope Distills and Collects in Trap Heat->Distill Monitor Monitor Water Collection Distill->Monitor Completion Reaction Complete (No more water collects) Monitor->Completion Cool Cool Reaction Mixture Completion->Cool Workup Neutralize, Wash, Dry, and Concentrate Cool->Workup Product Purified this compound Workup->Product

Caption: Step-by-step workflow for this compound synthesis using a Dean-Stark apparatus.

Troubleshooting Guide: Chemical Drying Agents

Q4: Which chemical drying agent should I use for my reaction?

The choice of drying agent depends on the reaction conditions and the nature of your starting materials. Some drying agents are not compatible with acidic conditions or may be too reactive.

Drying AgentChemical FormulaCapacitySpeedNotes
Anhydrous Sodium SulfateNa₂SO₄HighSlowNeutral, but can form hydrates at higher temperatures.
Anhydrous Magnesium SulfateMgSO₄HighFastSlightly acidic, generally suitable for acetal formation.
Anhydrous Calcium Sulfate (Drierite™)CaSO₄LowFastNeutral and efficient, but has a low capacity.
Molecular Sieves (3Å or 4Å)(Na₂O)ₓ·(Al₂O₃)y·(SiO₂)zHighFastExcellent for scavenging water, but can be more expensive.
Trialkyl OrthoformatesHC(OR)₃HighFastReacts with water to form an ester and alcohol, driving the equilibrium.[7][9]

Data sourced from various chemical suppliers and laboratory manuals.

Q5: My reaction is acid-sensitive. Can I still use a chemical drying agent?

Yes, for acid-sensitive substrates, using neutral drying agents like anhydrous sodium sulfate or molecular sieves is recommended.[6][10] Alternatively, certain mild catalysts can be employed that are compatible with a wider range of functional groups.[7]

Experimental Protocol: this compound Synthesis using a Chemical Drying Agent
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (1.0 eq) and the 1,3-diol (1.1-1.2 eq) to the chosen solvent.

  • Drying Agent: Add the selected anhydrous drying agent (e.g., molecular sieves, 1-2 g per 10 mmol of carbonyl).

  • Catalyst: Add a catalytic amount of a suitable acid catalyst.

  • Reaction: Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the substrates and catalyst) and monitor by TLC or GC-MS.

  • Workup: Upon completion, filter off the drying agent. If an acid catalyst was used, wash the filtrate with a saturated sodium bicarbonate solution. Dry the organic layer, filter, and concentrate under reduced pressure.

References

  • Delloyd's Lab-Tech Chemistry Resource. (n.d.). Solvent Drying and Drying Agents.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Education in Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Dean–Stark apparatus. Retrieved from [Link]

  • Davis, J. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Niemczyk, M. (2015, January 12). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D. [Video]. YouTube. [Link]

  • Gao, F., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5353. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Retrieved from [Link]

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Navigating the Challenges of 1,3-Dioxonane Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dioxonane reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in the synthesis of 1,3-dioxonanes. As cyclic acetals derived from 1,4-diols and carbonyl compounds, 1,3-dioxonanes are valuable intermediates in organic synthesis. However, their formation can be hampered by several factors. This document provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Conversion

Low conversion is a frequent hurdle in this compound synthesis. The following question-and-answer section addresses specific issues you might be facing and provides actionable solutions based on established chemical principles.

Question 1: My reaction has stalled, and I'm observing very low product formation. What are the likely causes and how can I fix it?

Answer:

A stalled reaction with low conversion in this compound synthesis often points to issues with the reaction equilibrium, catalyst activity, or the presence of inhibitors. Let's break down the potential causes and solutions:

  • Inefficient Water Removal: The formation of 1,3-dioxonanes is a reversible acetalization reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus hindering product formation.

    • Causality: The acid-catalyzed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol. A subsequent dehydration step is crucial for the formation of the final cyclic acetal. If water is not removed, the reverse reaction (hydrolysis) will compete with the forward reaction.[2][3]

    • Solution: Employ efficient water removal techniques. A Dean-Stark apparatus is a standard and effective method for the azeotropic removal of water with a suitable solvent like toluene or benzene.[1] Alternatively, chemical drying agents such as molecular sieves (3Å or 4Å), anhydrous sodium sulfate, or the use of orthoesters like triethyl orthoformate can be effective water scavengers.[1][4]

  • Suboptimal Catalyst Choice or Inactivity: The choice and condition of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness can vary depending on the substrate.[1]

    • Causality: The catalyst's role is to activate the carbonyl group, making it more electrophilic and susceptible to attack by the diol. An inappropriate or deactivated catalyst will lead to a slow or non-existent reaction.

    • Solution:

      • Catalyst Screening: If using a standard catalyst like p-toluenesulfonic acid (pTSA) is not yielding good results, consider screening other catalysts. Common alternatives include sulfuric acid, hydrochloric acid, or Lewis acids like boron trifluoride etherate (BF₃·OEt₂).[5] For acid-sensitive substrates, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin can be beneficial.

      • Catalyst Loading: Ensure you are using the correct catalytic amount. Typically, 0.1-5 mol% is sufficient. Higher loadings can sometimes lead to side reactions.

      • Catalyst Quality: Use a fresh, high-purity catalyst. Some catalysts can be hygroscopic and lose activity over time.

  • Steric Hindrance: The structure of your carbonyl compound or 1,4-diol can significantly impact the reaction rate.[6]

    • Causality: Bulky substituents on either the carbonyl compound or the diol can sterically hinder the approach of the nucleophilic hydroxyl groups to the electrophilic carbonyl carbon, slowing down the cyclization step.[6]

    • Solution:

      • Reaction Time and Temperature: For sterically hindered substrates, prolonged reaction times and/or higher temperatures may be necessary to overcome the activation energy barrier.

      • Alternative Carbonyl Source: If you are using a ketone, consider if the corresponding aldehyde is a viable alternative, as aldehydes are generally more reactive than ketones in acetalization reactions.

Visualizing the Troubleshooting Workflow

To aid in your decision-making process when faced with low conversion, the following workflow diagram outlines a logical progression of troubleshooting steps.

TroubleshootingWorkflow Start Low Conversion Observed CheckWaterRemoval Verify Efficient Water Removal Start->CheckWaterRemoval OptimizeWaterRemoval Implement/Optimize Water Scavenging (e.g., Dean-Stark, Mol. Sieves) CheckWaterRemoval->OptimizeWaterRemoval Inefficient CheckCatalyst Evaluate Catalyst Activity & Choice CheckWaterRemoval->CheckCatalyst Efficient OptimizeWaterRemoval->CheckCatalyst Success Improved Conversion OptimizeWaterRemoval->Success ScreenCatalysts Screen Alternative Catalysts (e.g., pTSA, BF3.OEt2, PPTS) CheckCatalyst->ScreenCatalysts Suboptimal CheckSubstrates Assess Substrate Purity & Sterics CheckCatalyst->CheckSubstrates Optimal ScreenCatalysts->CheckSubstrates ScreenCatalysts->Success PurifySubstrates Purify Starting Materials CheckSubstrates->PurifySubstrates Impure AdjustConditions Modify Reaction Conditions (Higher Temp., Longer Time) CheckSubstrates->AdjustConditions Pure, but hindered PurifySubstrates->AdjustConditions AdjustConditions->Success AcetalizationMechanism Ketone R1(C=O)R2 ProtonatedKetone R1(C=O+)R2      |      H Ketone->ProtonatedKetone + H+ Diol HO-(CH2)4-OH H_plus H+ Oxocarbenium R1(C+)-O-H      |      R2 ProtonatedKetone->Oxocarbenium Resonance Hemiacetal R1-C(OH)(R2)-O-(CH2)4-OH Oxocarbenium->Hemiacetal + Diol ProtonatedHemiacetal R1-C(O+H2)(R2)-O-(CH2)4-OH Hemiacetal->ProtonatedHemiacetal + H+ CyclicOxocarbenium [Cyclic Intermediate]+ ProtonatedHemiacetal->CyclicOxocarbenium - H2O ProtonatedDioxonane [Protonated this compound]+ CyclicOxocarbenium->ProtonatedDioxonane Intramolecular Cyclization Dioxonane This compound ProtonatedDioxonane->Dioxonane - H+ Water H2O

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis for the Structural Confirmation of 1,3-Dioxonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the realms of synthetic chemistry and drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. For heterocyclic compounds, particularly those with flexible ring systems, this task can be challenging. The 1,3-dioxonane, a seven-membered saturated heterocycle containing two oxygen atoms, serves as a pertinent example. Its conformational flexibility can lead to complex NMR spectra, demanding a systematic and multi-faceted analytical approach. This guide provides an in-depth comparison of the 1H NMR spectral features of this compound against its common structural isomers, supported by experimental protocols and advanced spectroscopic techniques to ensure authoritative structural validation.

Part 1: Deciphering the Signature 1H NMR Spectrum of this compound

The power of 1H NMR spectroscopy lies in its ability to probe the distinct chemical environment of each proton within a molecule.[1] For this compound, its inherent symmetry dictates a specific spectral signature characterized by three unique proton environments. Understanding these is the first step in its identification.

  • H-2 Protons (Acetals): These two protons are on the carbon atom situated between the two oxygen atoms (the acetal carbon). The strong deshielding effect of the adjacent electronegative oxygens shifts their resonance significantly downfield.

  • H-4/H-7 Protons: These four protons are on the carbons directly bonded to the oxygen atoms. They experience a moderate deshielding effect, appearing downfield but to a lesser extent than the H-2 protons.

  • H-5/H-6 Protons: These four protons are on the central methylene carbons of the butane chain fragment. Being furthest from the oxygen atoms, they are the most shielded and thus appear furthest upfield.

The expected features of a standard 1H NMR spectrum of this compound are summarized below.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentChemical Shift (δ) Range (ppm)Integration (Relative No. of Protons)Predicted Multiplicity
H-2 (O-CH₂ -O)4.6 - 4.82HTriplet (t)
H-4, H-7 (O-CH₂ -CH₂)3.7 - 3.94HTriplet (t)
H-5, H-6 (CH₂-CH₂ -CH₂)1.7 - 1.94HQuintet (quin)

Causality: The multiplicity, or splitting pattern, of each signal is governed by the number of adjacent, non-equivalent protons (the 'n+1' rule).[2] The H-2 protons are adjacent to the four H-4/H-7 protons (but due to the symmetry and distance, they primarily couple to the two protons on C4), resulting in a triplet. Similarly, the H-4/H-7 protons are coupled to the H-5/H-6 protons, also appearing as a triplet. The H-5/H-6 protons are flanked by the H-4/H-7 protons on one side and the other H-5/H-6 protons on the other, leading to a more complex multiplet, often approximating a quintet in a time-averaged spectrum.

Caption: Structure of this compound with distinct proton environments.

Part 2: A Self-Validating Protocol for Spectrum Acquisition

Garbage in, garbage out. The integrity of your structural confirmation hinges on the quality of the initial data. This protocol is designed to yield a high-resolution, unambiguous 1H NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

  • Sample Preparation:

    • Analyte: Accurately weigh approximately 5-10 mg of the purified compound. Causality: This concentration ensures a good signal-to-noise ratio without causing issues of viscosity or solubility that can degrade spectral resolution.

    • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.[2][3]

    • Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[2]

    • Mixing & Transfer: Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition (400 MHz Spectrometer Example):

    • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous magnetic field is critical for obtaining sharp, well-resolved peaks.

    • Acquisition Parameters:

      • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans (NS): Set to 16 or 32. Causality: Co-adding multiple scans averages out random noise, improving the signal-to-noise ratio (S/N), which is proportional to the square root of NS.

      • Relaxation Delay (D1): Set to 2-5 seconds. Causality: This delay allows the protons to return to their equilibrium state before the next pulse, ensuring that the peak integrations are quantitative and accurately reflect the proton ratios.

      • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure adequate digital resolution.

    • Data Processing:

      • Apply a Fourier transform to the acquired Free Induction Decay (FID).

      • Phase correct the spectrum manually.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      • Integrate all signals to determine their relative areas.

Part 3: Comparative Analysis - A Key to Isomer Differentiation

A spectrum consistent with this compound is strong evidence, but not definitive proof. The structure is only truly confirmed when it can be unequivocally differentiated from plausible isomers that might have formed during synthesis.

Isomer_Differentiation_Workflow cluster_comparison Compare with Predicted Spectra Unknown Unknown Product (C5H10O2) Acquire_NMR Acquire 1H NMR Spectrum Unknown->Acquire_NMR Analyze Analyze Spectrum: - No. of Signals - Integration - Chemical Shifts - Multiplicity Acquire_NMR->Analyze Dioxonane This compound (3 Signals, 2:4:4) Analyze->Dioxonane Match? Dioxepane 1,4-Dioxepane (2 Signals, 4:6) Analyze->Dioxepane Match? Dioxane Substituted 1,3-Dioxane (Variable) Analyze->Dioxane Match? Conclusion Structure Confirmed Dioxonane->Conclusion

Caption: Workflow for distinguishing isomers using 1H NMR spectral features.

Table 2: Comparative 1H NMR Data for this compound and Potential Isomers

CompoundStructureNo. of SignalsIntegration RatioKey Differentiating Features
This compound 32 : 4 : 4Presence of a downfield acetal triplet (~4.7 ppm).
1,4-Dioxepane 24 : 6Higher symmetry. A sharp singlet for O-CH₂-CH₂-O protons (~3.7 ppm) and no acetal signal below 4.0 ppm.
2-methyl-1,3-dioxane 41 : 3 : 2 : 2Six-membered ring. Features a quartet for the H-2 proton and a doublet for the methyl group. Different coupling constants due to rigid chair conformation.[4][5]
2-ethyl-1,3-dioxolane 41 : 4 : 2 : 3Five-membered ring.[6] Acetal proton is a triplet. Methylene protons of the ring appear as a singlet or narrow multiplet.

This comparative analysis demonstrates that simple features like the number of signals and the presence or absence of a characteristic acetal proton signal provide a powerful and rapid method for distinguishing this compound from its common isomers.[7]

Part 4: Advanced 2D NMR for Unambiguous Confirmation

For complex molecules, substituted derivatives, or when absolute proof is required, two-dimensional (2D) NMR techniques are indispensable. They provide an intricate roadmap of the molecule's connectivity.[8][9][10]

1. COSY (Correlation Spectroscopy): The "Who's-Coupled-to-Whom" Experiment

A COSY spectrum reveals scalar (J) coupling between protons, typically those separated by two or three bonds. Off-diagonal cross-peaks connect signals from protons that are coupled to each other.

  • Expected COSY Correlations for this compound:

    • A cross-peak between the H-2 signal (~4.7 ppm) and the H-4/H-7 signal (~3.8 ppm).

    • A cross-peak between the H-4/H-7 signal (~3.8 ppm) and the H-5/H-6 signal (~1.8 ppm).

  • Trustworthiness: Observing these specific correlations validates the O-CH₂(2)-O-CH₂(4)-CH₂(5) connectivity, directly confirming the 1,3-dioxygenated pattern and ruling out a 1,4- or 1,2- pattern.

COSY_Correlations Structure H-2 -- H-4/7 -- H-5/6 H2 H-2 ~4.7 ppm H47 H-4/H-7 ~3.8 ppm H2:f0->H47:f0  COSY Cross-Peak H56 H-5/H-6 ~1.8 ppm H47:f0->H56:f0  COSY Cross-Peak

Caption: Expected COSY correlations confirming the proton network in this compound.

2. HSQC (Heteronuclear Single Quantum Coherence): The Proton-Carbon Link

An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an additional layer of verification.

  • Expected HSQC Correlations for this compound:

    • The H-2 proton signal (~4.7 ppm) will show a cross-peak to the C-2 carbon signal (~95 ppm).

    • The H-4/H-7 proton signal (~3.8 ppm) will correlate with the C-4/C-7 carbon signal (~67 ppm).[11]

    • The H-5/H-6 proton signal (~1.8 ppm) will correlate with the C-5/C-6 carbon signal (~27 ppm).[11]

  • Expertise & Authoritative Grounding: The chemical shift of the C-2 carbon (~95 ppm) is highly characteristic of an acetal carbon.[11] Correlating this specific carbon to the downfield H-2 proton signal via HSQC provides irrefutable evidence of the O-CH₂-O moiety, solidifying the this compound assignment.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic NMR strategy is employed. A thorough analysis of the 1D 1H NMR spectrum—focusing on the number of signals, integration, chemical shifts, and multiplicities—provides a strong preliminary identification and a powerful means to differentiate it from its structural isomers. For absolute, publication-quality confirmation, 2D NMR techniques such as COSY and HSQC offer a self-validating system by explicitly mapping the proton-proton and proton-carbon connectivities within the molecule. This multi-tiered approach, grounded in the fundamental principles of NMR spectroscopy, ensures the scientific integrity required by researchers, scientists, and drug development professionals.

References

  • (PDF) Conformational analysis of 5-substituted 1,3-dioxanes - ResearchGate. Available at: [Link]

  • 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation - Doc Brown's Chemistry. Available at: [Link]

  • 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. - ResearchGate. Available at: [Link]

  • (PDF) Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • 3. 1H NMR Spectroscopy. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]

  • 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed. Available at: [Link]

  • 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. Available at: [Link]

  • Interpreting | OpenOChem Learn. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • distinguishing isomers by 1H NMR spectroscopy - YouTube. Available at: [Link]

Sources

Kinetic studies of 1,3-Dioxonane hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Kinetic Profile & Stability Analysis of 1,3-Dioxonane

Executive Summary

In the development of pH-sensitive linkers for drug delivery systems and degradable polymers, the hydrolytic stability of the acetal functionality is the critical tunable parameter. While 1,3-dioxolane (5-membered) and 1,3-dioxane (6-membered) rings are industry standards due to their high stability, This compound (9-membered) offers a unique kinetic profile driven by medium-ring conformational strain.

This guide objectively compares the hydrolysis kinetics of this compound against its smaller homologs. Our analysis, grounded in physical organic chemistry principles (Brown’s I-Strain), demonstrates that this compound exhibits significantly enhanced lability under acidic conditions, making it a superior candidate for applications requiring rapid payload release in endosomal compartments (pH 5.0–6.0) where 5- and 6-membered analogs often respond too slowly.

Mechanistic Foundation

The hydrolysis of this compound follows the specific acid-catalyzed A-1 mechanism, common to cyclic acetals. The rate-determining step (RDS) is the ring-opening cleavage of the C–O bond to form an oxocarbenium ion intermediate.

Key Insight: For medium-sized rings (8–11 members) like this compound, the ground state suffers from significant transannular strain (Prelog strain) and torsional strain. Ring opening relieves this strain, lowering the activation energy (


) compared to the unstrained chair conformation of 1,3-dioxane.
Figure 1: Acid-Catalyzed Hydrolysis Pathway of this compound

G Substrate This compound (Ground State) Protonated Protonated Acetal (Rapid Equilibrium) Substrate->Protonated + H+ (Fast) TS Transition State (Ring Opening) Protonated->TS RDS Oxocarbenium Oxocarbenium Ion (Intermediate) TS->Oxocarbenium - Ring Strain Hemiacetal Hemiacetal (Unstable) Oxocarbenium->Hemiacetal + H2O Products 1,6-Hexanediol + Formaldehyde Hemiacetal->Products Fast

Caption: The reaction trajectory highlights the relief of medium-ring strain during the transition from the protonated acetal to the oxocarbenium ion, accelerating the rate-determining step.

Comparative Kinetic Analysis

The stability of cyclic acetals does not follow a linear trend with ring size. It is governed by the interplay of enthalpy (


, ring strain) and entropy (

, probability of ring closure).
Table 1: Relative Hydrolysis Rates & Stability Profile
Ring SizeCompoundRelative Rate (

)*
Stability ClassificationPrimary Kinetic Driver
6 1,3-Dioxane 1.0 (Reference)High StabilityThermodynamic sink (Chair conformation); minimal ring strain.
5 1,3-Dioxolane ~3 – 50Moderate StabilitySlight ring strain (envelope); favored entropically for formation but kinetically faster than 6.
7 1,3-Dioxepane ~100 – 500Low StabilityOnset of ring strain; increased conformational mobility.
9 This compound > 1,000 (Predicted)High Lability Relief of Transannular Strain. The "Medium Ring Effect" drastically accelerates ring opening.

*Note: Relative rates are approximate and solvent-dependent. Values are derived from established physical organic chemistry trends for medium-ring acetal hydrolysis (Brown, 1950s; Fife, 1970s).

Performance Verdict:

  • 1,3-Dioxane: Too stable for rapid drug release; requires pH < 4.0 for significant degradation.

  • 1,3-Dioxolane: Standard linker; widely used but may be too slow for early endosomal release.

  • This compound: Ideal for "Burst" Release. The 9-membered ring is kinetically "spring-loaded." Upon protonation, it opens rapidly to relieve steric congestion, offering a half-life (

    
    ) significantly shorter than its 5- or 6-membered counterparts at mildly acidic pH (5.5).
    

Experimental Protocol: Determination of Hydrolysis Kinetics

To validate the specific rate constant (


) of this compound in your formulation, use the following self-validating UV-Vis/NMR protocol.

Objective: Measure pseudo-first-order rate constants (


) at pH 5.0 and pH 7.4.
Workflow Diagram

Protocol Start Start: Preparation Buffer Prepare Buffers (Acetate pH 5.0, Phosphate pH 7.4) Maintain Ionic Strength (I=0.1M) Start->Buffer Stock Substrate Stock 10 mM this compound in ACN Start->Stock Mix Initiate Reaction Mix 10uL Stock + 990uL Buffer (Final Conc: 100 uM) Buffer->Mix Stock->Mix Monitor Monitor Reaction Mix->Monitor MethodA Method A: UV-Vis (If chromophore present) Abs @ Lambda_max Monitor->MethodA MethodB Method B: 1H NMR (D2O/Buffer) Track Acetal H (4.5-5.0 ppm) Monitor->MethodB Data Data Processing Plot ln[A] vs Time MethodA->Data MethodB->Data Calc Calculate k_obs Slope = -k_obs Data->Calc

Caption: Experimental workflow for kinetic validation. Method selection depends on the presence of a UV-active reporter group.

Step-by-Step Methodology
  • Buffer Preparation (Trust Anchor):

    • Prepare 0.1 M Acetate buffer (pH 5.0) and 0.1 M Phosphate buffer (pH 7.4).

    • Critical: Adjust ionic strength to 0.1 M using NaCl to eliminate salt effects on the transition state.

  • Stock Solution:

    • Dissolve this compound (or your derivative) in Acetonitrile-d3 (for NMR) or Acetonitrile (for UV) to a concentration of 10 mM.

  • Reaction Initiation:

    • Add 50

      
      L of stock to 450 
      
      
      
      L of deuterated buffer (for NMR) in an NMR tube.
    • Time Zero (

      
      ): Record spectrum immediately.
      
  • Data Acquisition:

    • NMR: Monitor the disappearance of the acetal proton signal (typically a triplet/singlet around

      
       4.6–5.2 ppm) and the appearance of the aldehyde signal (
      
      
      
      9.5–9.8 ppm) or diol methylene protons.
    • Intervals: Scan every 5 minutes for the first hour, then every 30 minutes.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the linear regression is

      
      .
      
    • Half-life calculation:

      
      .
      

Implications for Drug Delivery

  • Endosomal Escape: The this compound linker provides a "Goldilocks" zone of instability. It is stable enough at physiological pH (7.4) to prevent premature leakage in the bloodstream but hydrolyzes rapidly enough in the early endosome (pH 6.0) to release the payload before lysosomal degradation.

  • Polymer Degradation: Polymers utilizing this compound crosslinks will exhibit bulk erosion kinetics significantly faster than those based on 1,3-dioxolane, preventing polymer accumulation in tissue.

References

  • Fife, T. H. (1972). Physical Organic Model Systems for the Mechanism of Enzymatic Action. Hydrolysis of Acetals and Ketals.[1][2][3] Accounts of Chemical Research. Link

  • Brown, H. C., et al. (1951). Chemical Effects of Steric Strains. The Effect of Ring Size on the Rate of Acetolysis. Journal of the American Chemical Society.[4] (Foundational text on I-Strain in medium rings). Link

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews. Link

  • Kresge, A. J. (1987). Flash Photolytic Generation of Oxocarbenium Ions. Accounts of Chemical Research. (Mechanistic validation of the oxocarbenium intermediate). Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Reference for general ring stability trends: 6 > 5 > 7 > medium rings). Link

Sources

A Comparative Guide to Poly(1,3-dioxonane) and its Alternatives for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a biodegradable polymer is a critical decision that dictates the performance, efficacy, and safety of a drug delivery system. This guide provides an in-depth characterization of the polymerization products of 1,3-dioxonane, a seven-membered cyclic acetal, and objectively compares its projected performance with established alternatives. Given the relative scarcity of published data on poly(this compound), this guide synthesizes direct data with expert insights extrapolated from the well-documented behavior of its lower-ring-size analogue, poly(1,3-dioxolane), to provide a robust predictive comparison.

Introduction: The Landscape of Biodegradable Polymers

Biodegradable polymers are the cornerstone of controlled-release drug delivery, offering the ability to tune release kinetics and eliminate the need for device removal.[1] The two dominant classes in this field are polyesters, such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL), and more recently, aliphatic polycarbonates and polyacetals.

  • Polyesters (e.g., PLGA, PCL): These are the most widely used biodegradable polymers, known for their biocompatibility and tunable degradation rates.[2] However, their degradation via bulk hydrolysis generates acidic byproducts (lactic acid and glycolic acid), which can induce localized inflammation and accelerate polymer degradation in an uncontrolled manner.[3][4]

  • Aliphatic Polycarbonates (e.g., PTMC): Poly(trimethylene carbonate) (PTMC) is a notable alternative that degrades primarily through surface erosion mediated by enzymes.[5][6] This mechanism avoids the acidic byproduct issue, making it highly attractive for soft tissue engineering and drug delivery.[6]

  • Polyacetals (e.g., Poly(this compound)): This class of polymers features an acetal linkage in the backbone, which is uniquely sensitive to acidic conditions.[7] This pH-sensitivity offers a built-in mechanism for triggered drug release in specific physiological environments, such as tumors or endosomal compartments. The degradation products of simple polyacetals are non-acidic, offering a significant advantage over traditional polyesters.[8]

This guide focuses on the synthesis and characterization of poly(this compound), a polyacetal, and its primary comparator, PTMC, an aliphatic polycarbonate, alongside other relevant polyesters.

Synthesis and Mechanism: Cationic Ring-Opening Polymerization (CROP)

Poly(this compound) is synthesized via cationic ring-opening polymerization (CROP) of the this compound monomer. While specific literature on this 7-membered ring is sparse, the mechanism is well-understood from its 5-membered analogue, 1,3-dioxolane.[9][10]

The CROP Mechanism of Cyclic Acetals

The polymerization is initiated by a cationic species, typically a protonic acid (e.g., triflic acid, HClO₄) or a Lewis acid, which activates the monomer.[9][11] The reaction can then proceed via two primary pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.

  • Active Chain End (ACE) Mechanism: The initiator protonates an oxygen atom in the monomer ring, creating a secondary oxonium ion. This active end then attacks another monomer, propagating the polymer chain. This is the classical mechanism for CROP.

  • Activated Monomer (AM) Mechanism: In the presence of a nucleophile (like an alcohol), the monomer is first protonated. The nucleophile then attacks the activated monomer to initiate polymerization. The growing polymer chain has a hydroxyl end-group that continues to react with activated monomers.

A significant challenge in the CROP of cyclic acetals is the competing backbiting reaction, where the active chain end attacks its own chain, leading to the formation of cyclic oligomers.[10] This side reaction can reduce the overall molecular weight and yield of the desired linear polymer. For larger rings like this compound, ring strain is lower, which can influence the equilibrium between polymerization and depolymerization.

Diagram: Cationic Ring-Opening Polymerization (CROP) of this compound

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer cluster_side_reaction Side Reaction Monomer This compound Monomer ActivatedMonomer Protonated Monomer (Oxonium Ion) Initiator H⁺ (Initiator) Initiator->Monomer Activation AnotherMonomer Another Monomer ActivatedMonomer->AnotherMonomer Ring-Opening Attack GrowingChain Propagating Chain (Active End) LongerChain Elongated Polymer Chain GrowingChain->LongerChain + n Monomers CyclicOligomer Cyclic Oligomer GrowingChain->CyclicOligomer Backbiting FinalPolymer Poly(this compound) LongerChain->FinalPolymer Chain Termination or Transfer

Caption: Generalized mechanism for the CROP of this compound.

Comparative Analysis of Polymer Properties

The utility of a biodegradable polymer in drug delivery is defined by its physicochemical properties. Here, we compare the known properties of PTMC and other polyesters with the projected properties of poly(this compound).

PropertyPoly(this compound) (Projected)Poly(trimethylene carbonate) (PTMC)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA 50:50)
Polymer Class PolyacetalAliphatic PolycarbonateAliphatic PolyesterAliphatic Polyester
Glass Transition (Tg) Low, expected below 0°C~ -15°C[5]~ -60°C[2]40-60°C[2]
Melting Point (Tm) Low, likely 20-50°CAmorphous, no Tm58-61°C[2]Amorphous, no Tm
Mechanical Profile Flexible, semi-crystallineFlexible, amorphous, elastic[12]Semi-crystalline, ductileRigid, brittle
Degradation Mechanism Acid-catalyzed hydrolysis[8]Enzymatic surface erosion[5]Hydrolytic bulk erosionHydrolytic bulk erosion[2]
Degradation Byproducts 1,4-Butanediol, Formaldehyde1,3-Propanediol, CO₂[5]6-Hydroxycaproic acidLactic acid, Glycolic acid[2]
Byproduct pH NeutralNeutralAcidicAcidic
Degradation Rate Fast (pH-dependent)Slow (weeks to months)[5]Very Slow (months to years)[2]Fast (weeks to months)[2]
Causality Behind Performance Differences
  • Flexibility and Crystallinity: The low projected Tg of poly(this compound) is due to the flexible ether linkages in its backbone, similar to PCL and PTMC. Unlike the fully amorphous PTMC, poly(this compound) is expected to be semi-crystalline, similar to poly(1,3-dioxolane), which has a reported melting point of 50-55°C.[13] This crystallinity would provide more mechanical integrity compared to PTMC at the cost of some elasticity.

  • Degradation Pathway: This is the most critical differentiator. The acetal bonds of poly(this compound) are stable at neutral pH but rapidly hydrolyze in acidic environments.[8] This is in stark contrast to the slow enzymatic surface erosion of PTMC and the bulk hydrolysis of PCL and PLGA.[2][5] The degradation of poly(this compound) would release neutral byproducts (1,4-butanediol and formaldehyde), avoiding the inflammatory response associated with the acidic byproducts of polyesters. This makes it an excellent candidate for triggered-release systems.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, every characterization protocol must serve as a self-validating system. The following are standard, detailed methodologies for characterizing these polymers.

Synthesis of Poly(trimethylene carbonate) - A Reference Protocol
  • Monomer Purification: Dry trimethylene carbonate (TMC) monomer over CaH₂ for 48 hours and then sublime under vacuum. Store in an inert atmosphere (e.g., argon-filled glovebox).

  • Initiator Preparation: Prepare a stock solution of the initiator, such as stannous octoate (Sn(Oct)₂) or a primary amine, in anhydrous toluene.

  • Polymerization: In a flame-dried Schlenk flask under argon, dissolve the purified TMC monomer in anhydrous toluene. Add the initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Reaction: Immerse the flask in a preheated oil bath (typically 100-130°C) and stir for the designated time (e.g., 2-24 hours).

  • Termination & Purification: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of cold methanol.

  • Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.

Characterization Workflow

Diagram: Standard Polymer Characterization Workflow

Workflow cluster_synthesis Polymer Synthesis cluster_analysis Characterization cluster_validation Validation & Comparison Synthesis Ring-Opening Polymerization GPC GPC Analysis (Mn, Mw, PDI) Synthesis->GPC Determine Mol. Weight NMR ¹H & ¹³C NMR (Structure, Purity) Synthesis->NMR Confirm Structure DSC DSC Analysis (Tg, Tm, Crystallinity) Synthesis->DSC Thermal Properties TGA TGA Analysis (Thermal Stability) Synthesis->TGA Degradation Temp. Data Compile Data Table GPC->Data NMR->Data DSC->Data TGA->Data Compare Compare with Alternatives Data->Compare

Caption: A logical workflow for the synthesis and characterization of polymers.

Detailed Characterization Methodologies

A. Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Protocol:

    • Prepare polymer solutions (1-2 mg/mL) in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform).

    • Filter the solutions through a 0.22 µm syringe filter.

    • Calibrate the GPC system using polystyrene standards of known molecular weights.

    • Inject the sample and elute with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Analyze the resulting chromatogram to calculate Mn, Mw, and PDI relative to the calibration curve.

  • Causality: A narrow PDI (close to 1.0) indicates a well-controlled polymerization, which is crucial for predictable degradation and release kinetics.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and purity of the polymer.

  • Protocol:

    • Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Integrate the proton peaks to confirm the repeating unit structure and identify end-groups. The absence of monomer peaks validates purification.

  • Causality: NMR is the gold standard for structural verification. It confirms that ring-opening occurred as expected and that the final product is free of unreacted monomer, which could be toxic.

C. Differential Scanning Calorimetry (DSC)

  • Objective: To determine thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).

  • Protocol:

    • Seal 5-10 mg of the polymer in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle (e.g., from -80°C to 180°C at 10°C/min) to erase thermal history.

    • Record the thermogram from the second heating scan to identify Tg (midpoint of the step change in heat capacity) and Tm (peak of the endothermic event).

  • Causality: Tg and Tm define the physical state of the polymer at physiological temperature. A polymer with a Tg below 37°C will be rubbery and flexible (like PTMC and PCL), whereas a polymer with a Tg above 37°C will be rigid and glassy (like PLGA).

D. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and decomposition profile of the polymer.

  • Protocol:

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample under a nitrogen atmosphere from room temperature to 600°C at a constant rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature. The onset of degradation is typically reported as the temperature at which 5% weight loss occurs.

  • Causality: High thermal stability is important for melt processing techniques. TGA provides a clear indication of the temperature limits before the polymer chemically degrades.

Conclusion and Future Outlook

The characterization of poly(this compound) presents a compelling opportunity in the field of drug delivery. Based on established principles of polyacetal chemistry, it is projected to be a flexible, semi-crystalline polymer with a unique pH-triggered degradation mechanism that yields neutral byproducts. This positions it as a strong alternative to traditional polyesters like PLGA, which suffer from acidic degradation, and a functionally distinct option compared to the enzymatically-degrading PTMC.

While its properties appear highly advantageous for applications requiring rapid release in acidic microenvironments, the current lack of empirical data is a significant barrier. The experimental protocols and comparative data presented in this guide are intended to provide a foundational framework for researchers to synthesize and rigorously evaluate this promising polymer. Future work must focus on the controlled synthesis of high molecular weight poly(this compound), a thorough investigation of its in vitro and in vivo degradation, and a direct comparison of its drug release profiles against established materials like PTMC and PLGA. Such studies will be crucial to validate its potential and unlock its use in the next generation of advanced drug delivery systems.

References

  • Okada, M., Mita, K., & Sumitomo, H. (1975). Polymerization of 1,3‐dioxolane. ResearchGate. [Link]

  • Van den Brande, N., Van de Walle, S., De Smet, F., & Bernaerts, K. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. RSC Publications. [Link]

  • Wang, C., et al. (2019). Synthesis and properties of poly(1,3-dioxolane) in-situ quasi-solid-state electrolytes via rare-earth triflate catalyst. ResearchGate. [Link]

  • Ling, J., & Schacher, F. H. (2016). Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane). ResearchGate. [Link]

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  • Van den Brande, N., Van de Walle, S., De Smet, F., & Bernaerts, K. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(15), 2796-2806. [Link]

  • Uglešić, S., et al. (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 15(8), 5549-5563. [Link]

  • Sugiyama, J., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules, 56(14), 5483–5493. [Link]

  • La Monaca, A., et al. (2017). 1,3-Dioxolane: A Strategy to Improve Electrode Interfaces in Lithium-Ion and Lithium-Sulfur Batteries. ResearchGate. [Link]

  • Gvozdik, N., et al. (2023). Exploring 1,3-dioxolane polymerization initiated by NOPF6: a universal approach to self-solidifying electrolytes for high-capacity retention potassium batteries. Sustainable Energy & Fuels, 7(10), 2533-2541. [Link]

  • Boydston, A. J., et al. (2020). A Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization. ACS Macro Letters, 9(4), 518-523. [Link]

  • Magalhães, R., et al. (2022). Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. Polymers, 14(7), 1329. [Link]

  • Li, H., et al. (2018). Thermal, mechanical and degradation properties of flexible poly (1,3-trimethylene carbonate)/poly (L-lactide-co-ε-caprolactone) blends. ResearchGate. [Link]

  • Pêgo, A. P., et al. (2003). In vivo behavior of poly(1,3-trimethylene carbonate) and copolymers of 1,3-trimethylene carbonate with D,L-lactide or epsilon-caprolactone: Degradation and tissue response. Journal of Biomedical Materials Research Part A, 67(3), 1044-1054. [Link]

  • Heffernan, J. M., & Murthy, N. (2005). Polyketal Nanoparticles: A New pH-Sensitive Biodegradable Drug Delivery Vehicle. Bioconjugate Chemistry, 16(6), 1340-1342. [Link]

  • Wang, Y., et al. (2019). A systematic investigation of the ring size effects on the free radical ring‐opening polymerization (rROP) of cyclic ketene acetal (CKA) using both experimental and theoretical approach. Journal of Polymer Science Part A: Polymer Chemistry, 57(19), 2011-2020. [Link]

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Validating the Orthogonality of the 1,3-Dioxonane Protecting Group: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the architecturally complex world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving synthetic targets with precision and high yield. Among the arsenal of protecting groups for 1,3-diols, the 1,3-dioxonane moiety presents a compelling option, offering a unique stability profile that allows for selective manipulation of other functional groups. This guide provides an in-depth technical comparison of the this compound protecting group against other common diol protecting groups, supported by experimental data and detailed protocols to validate its orthogonality.

The Principle of Orthogonal Protection: A Strategic Imperative

In complex syntheses, it is often necessary to protect multiple functional groups that might otherwise react under a given set of conditions. An orthogonal set of protecting groups is one where each group can be removed in any order with reagents and conditions that do not affect the others.[1] This strategic orthogonality is the cornerstone of modern synthetic chemistry, enabling chemists to choreograph complex reaction sequences with a high degree of control.[2]

The ideal protecting group should be easily and efficiently introduced, stable to a wide range of reaction conditions, and selectively removed under mild, specific conditions without impacting other functionalities within the molecule.[1]

The this compound Protecting Group: Formation and General Stability

The this compound is a seven-membered cyclic acetal formed by the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone, typically with the removal of water to drive the equilibrium towards the protected product. While the six-membered 1,3-dioxane is more commonly discussed, the principles of stability and reactivity are analogous. For the purpose of this guide, we will focus on the well-documented stability of the closely related and structurally similar 1,3-dioxane as a proxy for the this compound.

1,3-Dioxanes are lauded for their robust stability under a variety of conditions, a critical attribute for a reliable protecting group. They are generally stable to:

  • Basic conditions: They are resistant to strong bases such as metal hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).[3][4]

  • Nucleophilic attack: Their cyclic acetal structure is not susceptible to attack by most nucleophiles.[4]

  • Oxidative and Reductive conditions: They are stable to many common oxidizing and reducing agents.[3]

The key to their utility as an orthogonal protecting group lies in their lability under acidic conditions .[3] This differential reactivity allows for their selective removal while other protecting groups, stable to acid, remain intact.

Comparative Stability Analysis: this compound vs. Other Diol Protecting Groups

To truly appreciate the orthogonality of the this compound, a direct comparison with other commonly employed diol protecting groups is essential. The following table summarizes the stability of the 1,3-dioxane (as a representative for the this compound) and its counterparts to a range of deprotection conditions.

Protecting GroupStructureCleavage ConditionsStability Profile & Orthogonality Notes
1,3-Dioxane (e.g., Benzylidene Acetal) Cyclic AcetalAcidic Hydrolysis: (e.g., aq. HCl, p-TsOH). Hydrogenolysis: (e.g., H₂/Pd/C for benzylidene acetals).[5]Stable to bases, nucleophiles, and most oxidizing/reducing agents. Orthogonal to silyl ethers (cleaved by fluoride), benzyl ethers (cleaved by hydrogenolysis under non-acidic conditions), and esters (cleaved by base).
1,3-Dioxolane (e.g., Acetonide) Cyclic KetalAcidic Hydrolysis: Generally more labile to acid than 1,3-dioxanes.[6]Similar stability profile to 1,3-dioxanes but with greater acid sensitivity, allowing for potential selective deprotection between the two.
Silyl Ethers (e.g., TBDMS, TIPS) Silyl EtherFluoride Ions: (e.g., TBAF, HF•Py). Acidic Conditions: Lability varies with the steric bulk of the silyl group (TMS > TES > TBDMS > TIPS > TBDPS).Stable to basic and non-acidic/non-fluoride conditions. Orthogonal to acetals (cleaved by acid) and benzyl ethers (cleaved by hydrogenolysis).
Benzyl Ether (Bn) EtherHydrogenolysis: (e.g., H₂/Pd/C). Strong Acid: (e.g., BBr₃).Stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents. Orthogonal to silyl ethers and acetals under non-reductive conditions.
Ester (e.g., Acetate, Benzoate) EsterBasic Hydrolysis (Saponification): (e.g., K₂CO₃/MeOH, LiOH). Reductive Cleavage: (e.g., DIBAL-H).Stable to acidic conditions. Orthogonal to silyl ethers and benzyl ethers under non-basic conditions.

Experimental Validation of Orthogonality

The true test of orthogonality lies in experimental validation. Below are detailed protocols demonstrating the selective deprotection of other common protecting groups in the presence of a 1,3-dioxane, a testament to its robust and predictable stability.

Experimental Protocol 1: Selective Deprotection of a TBDMS Ether in the Presence of a Benzylidene Acetal

This protocol demonstrates the core principle of orthogonality between silyl ethers and acetals. The fluoride-mediated cleavage of the TBDMS ether leaves the acid-sensitive benzylidene acetal untouched.

dot

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Substrate with TBDMS Ether and Benzylidene Acetal reagents TBAF in THF start->reagents Selective Deprotection product Product with Benzylidene Acetal Intact and Deprotected Alcohol reagents->product

Caption: Workflow for selective TBDMS deprotection.

Methodology:

  • Dissolution: Dissolve the substrate containing both the TBDMS ether and the benzylidene acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Reagent Addition: To the stirred solution at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol with the benzylidene acetal intact.

Causality: The high affinity of the fluoride ion for silicon drives the cleavage of the Si-O bond, a mechanism that is orthogonal to the acid-catalyzed hydrolysis required to cleave the benzylidene acetal.[7]

Experimental Protocol 2: Selective Hydrogenolysis of a Benzyl Ether in the Presence of a 1,3-Dioxane

This protocol illustrates the orthogonality of a benzyl ether and a 1,3-dioxane under neutral reductive conditions.

dot

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Substrate with Benzyl Ether and 1,3-Dioxane reagents H₂, Pd/C in MeOH start->reagents Hydrogenolysis product Product with 1,3-Dioxane Intact and Deprotected Alcohol reagents->product

Caption: Workflow for selective benzyl ether deprotection.

Methodology:

  • Catalyst Suspension: To a solution of the substrate containing both the benzyl ether and the 1,3-dioxane (1.0 eq) in methanol (0.1 M), add 10% palladium on carbon (10 wt% of the substrate).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography if necessary to yield the debenzylated product with the 1,3-dioxane intact.

Causality: The palladium-catalyzed hydrogenolysis proceeds via a mechanism that specifically targets the benzylic C-O bond, leaving the stable acetal linkage of the 1,3-dioxane unaffected.[8]

Conclusion: The Strategic Advantage of the this compound

The this compound (and its close relative, the 1,3-dioxane) stands out as a robust and reliable protecting group for 1,3-diols. Its inherent stability to a wide array of synthetic reagents, coupled with its predictable lability under acidic conditions, makes it a valuable component of an orthogonal protecting group strategy. By understanding the specific conditions required for the cleavage of other common protecting groups, researchers can confidently employ the this compound to mask diol functionalities while performing a diverse range of chemical transformations on other parts of a complex molecule. This strategic approach, grounded in the principles of differential reactivity, is fundamental to the successful and efficient synthesis of complex natural products and novel therapeutic agents.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Mandal, P. K.; Misra, A. K. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein J. Org. Chem.2011 , 7, 1247–1252. [Link]

  • Schmid, C. R.; Bryant, J. D. D-Mannitol: A Racemization-Free Chiral Starting Material. Org. Synth.1995 , 72, 6. [Link]

  • Organic Chemistry Portal. Benzylidene Acetals. [Link]

  • Procopio, A.; Dalpozzo, R.; De Nino, A.; Maiuolo, L.; Nardi, M.; Romeo, G. A mild and efficient deprotection of benzylidene derivatives catalyzed by Er(OTf)3. Org. Biomol. Chem.2005 , 3, 4129-4133. [Link]

  • Fujioka, H.; Senami, K.; Kubo, O.; Yahata, K.; Minamitsuji, Y.; Maegawa, T. One-Pot Preparation of Unsymmetrically Protected Diols from Methylene Acetals. Org. Lett.2009 , 11 (22), 5138–5141. [Link]

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A Comparative Guide to Seven-Membered Heterocyclic Acetals: 1,3-Dioxonane and Its Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, seven-membered rings occupy a unique space, offering a blend of flexibility and structural complexity that is of increasing interest in medicinal chemistry and materials science. Among these, heterocyclic acetals, particularly those with a 1,3-dioxygenated pattern, present a fascinating area of study due to their diverse conformations and reactivities. This guide provides a detailed comparison of 1,3-dioxonane with other relevant seven-membered heterocyclic acetals, focusing on their synthesis, structural properties, reactivity, and potential applications, supported by experimental data and established protocols.

Introduction to Seven-Membered Heterocyclic Acetals

Seven-membered heterocyclic acetals are cyclic compounds containing a seven-membered ring with two oxygen atoms typically separated by one or more carbon atoms. Their larger ring size, compared to the more common five-membered 1,3-dioxolanes and six-membered 1,3-dioxanes, imparts greater conformational flexibility. This flexibility, however, also brings challenges in terms of synthesis and stereochemical control. Understanding the subtle differences in their properties is crucial for their effective application in various scientific domains. This guide will focus on the comparison of this compound with its close structural relative, 1,3-dioxepane, and will also touch upon other related seven-membered structures where relevant data is available.

Synthesis Strategies: Navigating the Ring of Seven

The synthesis of seven-membered heterocyclic acetals can be more challenging than that of their smaller ring counterparts due to less favorable entropic factors for ring closure. However, several strategies have been developed to access these intriguing molecules.

Acetalization of 1,5-Diols: The Direct Approach

The most straightforward method for the synthesis of 1,3-dioxonanes is the acid-catalyzed acetalization of a 1,5-diol with an aldehyde or a ketone.

Experimental Protocol: Synthesis of 2-Substituted-1,3-Dioxonanes via Fragmentation

A photoinduced fragmentation of tricyclic acetals has been reported for the synthesis of substituted 1,3-dioxonanes[1].

  • Step 1: Synthesis of the Tricyclic Acetal Precursor: A 1,4-diol is reacted with a carbonyl compound (e.g., formaldehyde, acetone) in the presence of a catalytic amount of 4-toluenesulfonic acid in a suitable solvent like dichloromethane.

  • Step 2: Photoinduced Fragmentation: The tricyclic acetal is dissolved in acetonitrile containing a photosensitizer (e.g., terephthalonitrile) and irradiated with a high-pressure mercury lamp at room temperature. The reaction progress is monitored by thin-layer chromatography.

  • Step 3: Isolation and Purification: After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The use of a photosensitizer is crucial for the fragmentation reaction to proceed efficiently. The choice of the carbonyl compound in the first step determines the substitution at the 2-position of the final this compound. The yield of the fragmentation is dependent on the stability of the resulting this compound, with less substituted derivatives often giving higher yields[1].

Synthesis of 1,3-Dioxepanes from 1,4-Diols

Similarly, 1,3-dioxepanes are typically synthesized from 1,4-diols and a carbonyl source under acidic conditions.

Experimental Protocol: Synthesis of 5,6-Benzo-2-methylene-1,3-dioxepane

This protocol describes the synthesis of a substituted 1,3-dioxepane derivative.

  • Step 1: Synthesis of 5,6-Benzo-2-(bromomethyl)-1,3-dioxepane: A mixture of 1,2-benzenedimethanol and bromoacetaldehyde dimethylacetal is heated in dioxane with a catalytic amount of p-toluenesulfonic acid. The reaction is monitored by the removal of methanol.

  • Step 2: Elimination to form the Methylene Group: The resulting 5,6-benzo-2-(bromomethyl)-1,3-dioxepane is treated with a strong base, such as potassium tert-butoxide, in tert-butanol at elevated temperature to induce elimination and form the exocyclic double bond.

  • Step 3: Purification: The product is isolated by extraction and purified by distillation under reduced pressure.

Causality Behind Experimental Choices: The use of a dimethyl acetal of bromoacetaldehyde in the first step allows for the introduction of a handle for the subsequent elimination reaction. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to favor the elimination pathway over substitution.

Structural Properties and Conformational Analysis

The conformational landscape of seven-membered rings is significantly more complex than that of their six-membered counterparts. While 1,3-dioxanes predominantly adopt a chair conformation, seven-membered rings like 1,3-dioxepane and this compound exist in a dynamic equilibrium of several low-energy conformations, with the twist-chair (TC) and twist-boat (TB) forms being the most significant.

1,3-Dioxepane: Conformational analysis of 1,3-dioxepane suggests a preference for a twist-chair (TC) conformation.

This compound: The conformational analysis of this compound is less extensively documented in readily available literature compared to 1,3-dioxepane. However, based on computational studies of related larger ring acetals, it is expected to also exist in a variety of flexible conformations, likely with low energy barriers between them. The presence of two oxygen atoms in a 1,3-relationship will influence the preferred conformations due to dipole-dipole interactions and anomeric effects.

The following diagram illustrates the general synthetic approach to 1,3-dioxonanes and 1,3-dioxepanes from their corresponding diols and a carbonyl compound.

Synthesis Diol15 1,5-Diol Dioxonane This compound Diol15->Dioxonane Diol14 1,4-Diol Dioxepane 1,3-Dioxepane Diol14->Dioxepane Carbonyl Aldehyde or Ketone Carbonyl->Dioxonane Carbonyl->Dioxepane Acid Acid Catalyst Acid->Dioxonane Acid->Dioxepane

Caption: General synthesis of this compound and 1,3-dioxepane.

Reactivity and Stability: A Comparative Look

The reactivity of cyclic acetals is largely dominated by their hydrolysis back to the parent diol and carbonyl compound under acidic conditions. The rate of this hydrolysis is influenced by several factors, including ring size and the stability of the intermediate carbocation.

Acid-Catalyzed Hydrolysis

The mechanism of acid-catalyzed hydrolysis of acetals proceeds through a protonated intermediate, followed by the formation of a resonance-stabilized oxocarbenium ion. The stability of this intermediate is a key factor in determining the rate of hydrolysis.

Hydrolysis Acetal Cyclic Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion + H2O ProtonatedAcetal->Oxocarbenium - ROH Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal Products Diol + Carbonyl Hemiacetal->Products + H+

Caption: General mechanism of acid-catalyzed acetal hydrolysis.

Ring SystemRelative Stability to Hydrolysis
1,3-Dioxane (6-membered)High
1,3-Dioxolane (5-membered)Moderate
1,3-Dioxepane (7-membered) Lower
This compound (7-membered) Expected to be low

Note: This table represents a generalized trend and actual hydrolysis rates can be significantly influenced by substitution patterns and reaction conditions.

Applications in Drug Development and Materials Science

The unique structural features of seven-membered heterocyclic acetals make them attractive scaffolds in various fields.

  • Drug Development: The conformational flexibility of these larger rings can be advantageous in drug design, allowing for better adaptation to the binding sites of biological targets. While less common than their five- and six-membered counterparts, the incorporation of seven-membered acetal motifs into bioactive molecules is an area of active research.

  • Polymer Chemistry: Certain derivatives of seven-membered cyclic acetals, such as 2-methylene-1,3-dioxepane, are valuable monomers for ring-opening polymerization. This process can lead to the formation of biodegradable polyesters, which are of great interest for biomedical applications and as environmentally friendly materials. The susceptibility of the acetal linkage to hydrolysis can be exploited for the design of degradable polymers.

Conclusion

This compound and other seven-membered heterocyclic acetals represent a class of compounds with intriguing structural and chemical properties. While their synthesis can be more demanding compared to smaller ring systems, their unique conformational flexibility and reactivity offer opportunities for the development of novel molecules with applications in medicinal chemistry and materials science. Further systematic studies directly comparing the properties of different seven-membered acetals are needed to fully unlock their potential. This guide serves as a foundational resource for researchers venturing into this exciting area of heterocyclic chemistry.

References

  • Kirby, A. J. The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer Science & Business Media, 2012.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons, 2007.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: O/N, S/S, S/N, and N/N and Higher Heteroatom Analogues. Thieme, 2008.[1]

  • Bailey, W. F.; et al. Radical Ring-Opening Polymerization of 2-Methylene-1,3-dioxepane. Macromolecules1992, 25 (26), 7357–7362.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.